molecular formula C29H37ClFN9O2 B15584941 DBPR728

DBPR728

カタログ番号: B15584941
分子量: 598.1 g/mol
InChIキー: ZDLRMSAQXDMQSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DBPR728 is a useful research compound. Its molecular formula is C29H37ClFN9O2 and its molecular weight is 598.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C29H37ClFN9O2

分子量

598.1 g/mol

IUPAC名

1-[5-[[2-[[1-(3-chloro-2-fluorobenzoyl)piperidin-4-yl]amino]-6-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]amino]-3-methylpyrazol-1-yl]propan-1-one

InChI

InChI=1S/C29H37ClFN9O2/c1-4-26(41)40-25(17-19(3)36-40)33-23-18-24(38-15-13-37(5-2)14-16-38)35-29(34-23)32-20-9-11-39(12-10-20)28(42)21-7-6-8-22(30)27(21)31/h6-8,17-18,20H,4-5,9-16H2,1-3H3,(H2,32,33,34,35)

InChIキー

ZDLRMSAQXDMQSS-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Unveiling the Mechanism of Action of DBPR728 in Small Cell Lung Cancer (SCLC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small Cell Lung Cancer (SCLC) remains a formidable clinical challenge, characterized by rapid proliferation, early metastasis, and the swift development of chemoresistance.[1] A key driver of SCLC pathogenesis is the frequent deregulation of MYC family oncoproteins.[1][2] DBPR728, a novel, orally bioavailable Aurora kinase A (AURKA) inhibitor, has emerged as a promising therapeutic agent specifically designed to target MYC-driven malignancies.[3] This technical guide provides an in-depth exploration of the mechanism of action of this compound in SCLC, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the core signaling pathways. This compound functions as a prodrug of the active moiety 6K465 and has demonstrated potent anti-tumor activity through the inhibition of AURKA, leading to the destabilization and reduction of c-MYC and N-MYC levels.[4][5] This action induces cell apoptosis and durable tumor regression in SCLC models with MYC amplification.[1][4] Furthermore, this compound exhibits synergistic effects when combined with the mTOR inhibitor everolimus (B549166), offering a potential combination therapy strategy for SCLC.[4][5]

Core Mechanism of Action: Targeting the AURKA-MYC Axis

This compound's primary mechanism of action centers on the inhibition of Aurora kinase A, a key regulator of mitotic progression. In SCLC, particularly in tumors with amplification of MYC family genes (c-MYC and N-MYC), this inhibition leads to a significant reduction in the levels of these oncoproteins.[3][4] MYC proteins are notoriously difficult to target directly due to their structure; however, their stability is dependent on upstream signaling pathways, including the one involving AURKA.[4] By inhibiting AURKA, this compound effectively promotes the degradation of c-MYC and N-MYC, leading to cell cycle arrest and apoptosis in cancer cells.[1][4]

DBPR728_Mechanism_of_Action cluster_cell SCLC Cell This compound This compound (Prodrug) _6K465 6K465 (Active Moiety) This compound->_6K465 Hydrolysis AURKA Aurora Kinase A (AURKA) _6K465->AURKA Inhibits MYC c-MYC / N-MYC Oncoproteins _6K465->MYC Leads to Degradation Apoptosis Apoptosis _6K465->Apoptosis Induces AURKA->MYC Stabilizes MYC->Apoptosis Inhibits TumorGrowth Tumor Growth MYC->TumorGrowth Promotes

Caption: Core mechanism of action of this compound in SCLC.

In Vitro Efficacy

This compound, through its active form 6K465, has demonstrated potent antiproliferative and pro-apoptotic effects in SCLC cell lines, particularly those with high levels of c-MYC and/or N-MYC.

Cell LineIC50 (nM)Key CharacteristicsReference
Multiple SCLC Cell Lines< 300Not specified[1]
NCI-H69Not specifiedc-MYC driven[4]
NCI-H446Not specifiedN-MYC driven[4]

Table 1: In Vitro Efficacy of this compound in SCLC Cell Lines.

In Vivo Efficacy in SCLC Xenograft Models

This compound has shown significant and durable tumor regression in SCLC xenograft models. Its improved oral bioavailability as a prodrug of 6K465 contributes to its enhanced in vivo activity compared to the active moiety alone.[4][5]

Xenograft ModelDosing RegimenTumor RegressionComparisonReference
NCI-H446100 mg/kg, orally, 5 days/week for 2 weeks>80% regressionSuperior to alisertib (B1683940) (MLN8237) at the same dose.[1] Tumors remained stable for >30 days post-treatment.[1][1]
NCI-H69100 mg/kg, orally, 5 days/week for 2 weeks>80% regressionSuperior to alisertib (MLN8237).[1]
NCI-H446300 mg/kg, orally, once a weekSimilar potency to 100 mg/kg 5 days/week.N/A[1]
MYC-amplified SCLC5-on-2-off or once-a-week on a 21-day cycleDurable tumor regressionN/A[4][5]

Table 2: In Vivo Efficacy of this compound in SCLC Xenograft Models.

Pharmacokinetics

This compound was developed as an acyl-based prodrug of 6K465 to improve its oral bioavailability.[4][5] This strategic modification has resulted in favorable pharmacokinetic properties, including a long tumor half-life of the active moiety.

ParameterValueSignificanceReference
Oral Bioavailability~10-fold improvement over 6K465Enhanced systemic exposure and efficacy with oral administration.[4][5]
Tumor/Plasma Ratio3.6-fold within 7 daysHigh accumulation and retention of the active compound in the tumor.[4][5]
c-MYC ReductionSustained for >7 days after a single 300 mg/kg doseProlonged target engagement and pharmacodynamic effect.[4][5]

Table 3: Pharmacokinetic Profile of this compound.

Combination Therapy: Synergy with Everolimus

Preclinical studies have revealed a synergistic anti-tumor effect when this compound is combined with the mTOR inhibitor everolimus in SCLC models.[4][5] This is particularly relevant given the prevalence of activated PI3K/mTOR signaling in SCLC.[4] The combination of AURKA and mTOR inhibition presents a promising clinical strategy for MYC-driven SCLC.

DBPR728_Everolimus_Synergy cluster_cell SCLC Cell This compound This compound AURKA AURKA This compound->AURKA Inhibits TumorGrowth Tumor Growth This compound->TumorGrowth Synergistic Inhibition Everolimus Everolimus mTOR mTOR Everolimus->mTOR Inhibits Everolimus->TumorGrowth Synergistic Inhibition MYC c-MYC / N-MYC AURKA->MYC Stabilizes ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis Promotes MYC->ProteinSynthesis Enhances ProteinSynthesis->TumorGrowth Drives

Caption: Synergistic action of this compound and Everolimus.

Experimental Protocols

In Vitro Cell Proliferation Assays
  • Cell Lines: SCLC cell lines such as NCI-H69 and NCI-H446 were utilized.[4]

  • Treatment: Cells were treated with varying concentrations of 6K465 (the active moiety of this compound) and everolimus, both as single agents and in combination.

  • Assay Duration: The percent growth inhibition was assessed at 72 hours post-treatment.[4]

  • Analysis: Synergy was determined using a ZIP (Zero Interaction Potency) model.[4]

In Vivo SCLC Xenograft Studies
  • Animal Model: NU/NU mice were used for the xenograft studies.[4]

  • Tumor Implantation: SCLC cell lines (e.g., NCI-H69, NCI-H446) were implanted in the mice to establish tumors.[4]

  • Treatment Administration: this compound was administered orally.[4] Dosing regimens varied, including 100 mg/kg daily for 5 days a week for 2 weeks and 300 mg/kg once a week.[1]

  • Tumor Measurement: Tumor volume was monitored regularly to assess treatment efficacy.

  • Ethical Considerations: Animal studies were approved by the Institutional Animal Care and Use Committee (IACUC) of the National Health Research Institutes (NHRI), Taiwan, an AAALAC-accredited facility.[4]

Pharmacokinetic Analysis
  • Animal Model: Mice were used for pharmacokinetic studies.[4]

  • Drug Administration: this compound and 6K465 were administered via intravenous (2 mg/kg) and oral (10 mg/kg) routes.[4]

  • Sample Collection: Blood samples were collected at various time points post-administration to determine plasma concentrations of the compounds.

  • Analysis: Pharmacokinetic parameters, including oral bioavailability (F ratio) and area under the curve (AUC), were calculated.[4]

Experimental_Workflow cluster_preclinical Preclinical Evaluation of this compound in SCLC cluster_invitro In Vitro Details cluster_invivo In Vivo Details InVitro In Vitro Studies (SCLC Cell Lines) InVivo In Vivo Studies (SCLC Xenograft Models) InVitro->InVivo Promising Results CellProlif Cell Proliferation Assays (IC50 Determination) ApoptosisAssay Apoptosis Assays ProteinAnalysis Western Blot (MYC Levels) PK Pharmacokinetic Analysis InVivo->PK Tox Toxicity Assessment InVivo->Tox Efficacy Efficacy & Tumor Regression InVivo->Efficacy Dosing Dosing Regimen Evaluation TumorVol Tumor Volume Measurement Biomarker Biomarker Analysis (c-MYC in Tumors)

Caption: General experimental workflow for preclinical evaluation.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of SCLC, particularly for the subset of tumors driven by MYC amplification. Its dual mechanism of action, involving both AURKA inhibition and subsequent MYC degradation, coupled with a favorable pharmacokinetic profile, underscores its potential as a potent anti-cancer agent.[4] The synergistic effects observed with mTOR inhibitors further broaden its therapeutic possibilities.[4][5] Future research should focus on clinical trials to validate these preclinical findings in SCLC patients, with a strong emphasis on utilizing MYC amplification as a predictive biomarker for patient selection. Further investigation into combination strategies with other agents, including standard chemotherapy and immunotherapy, is also warranted to fully realize the clinical potential of this compound in combating this aggressive disease.

References

DBPR728: A Potent Inhibitor of c-MYC and N-MYC for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The MYC family of oncoproteins, particularly c-MYC and N-MYC, are implicated in a significant percentage of human cancers, correlating with poor prognosis and aggressive disease.[1] Their direct inhibition has remained a formidable challenge in drug development. This technical guide details the preclinical data and methodologies associated with DBPR728, a novel, orally available Aurora kinase A (AURKA) inhibitor. This compound represents a significant advancement in the indirect targeting of MYC oncoproteins. By inhibiting AURKA, this compound disrupts the AURKA-MYC interaction, leading to the proteasome-mediated degradation of both c-MYC and N-MYC.[2] This guide provides a comprehensive overview of this compound's mechanism of action, quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Challenge of Targeting MYC

The MYC family of transcription factors (c-MYC, N-MYC, and L-MYC) are master regulators of cell proliferation, growth, and metabolism.[3] Their deregulation, often through gene amplification or overexpression, is a hallmark of many human cancers, occurring in approximately 28% of all cases.[1] Despite their clear role as oncogenic drivers, the "undruggable" nature of MYC proteins, due to the lack of a defined binding pocket, has hindered the development of direct inhibitors.[1]

An alternative strategy is to target cellular pathways that regulate MYC protein stability. Aurora kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in mitosis.[4] Importantly, AURKA has been shown to bind to and stabilize both c-MYC and N-MYC, preventing their degradation.[3] This interaction presents a compelling therapeutic target for MYC-driven malignancies.

This compound is a novel, orally bioavailable small molecule inhibitor of Aurora kinase A.[1] It is a prodrug of the active moiety, 6K465.[5] This innovative prodrug design enhances its pharmacokinetic profile, leading to a long tumor half-life and increased tumor penetration.[2] By inhibiting AURKA, this compound effectively promotes the degradation of c-MYC and N-MYC, leading to potent anti-tumor activity in preclinical models of various cancers, including small cell lung cancer (SCLC), triple-negative breast cancer (TNBC), hepatocellular carcinoma, and medulloblastoma.[2][4]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of Aurora kinase A. This inhibition disrupts the critical interaction between AURKA and the N-terminal transactivation domain of both c-MYC and N-MYC. This disruption allows for the subsequent ubiquitination and proteasomal degradation of the MYC oncoproteins.

DBPR728_Mechanism_of_Action cluster_0 Normal State (MYC-Driven Cancer) cluster_1 Effect of this compound AURKA Aurora Kinase A MYC c-MYC / N-MYC AURKA->MYC Stabilizes Proteasome_inactive Proteasome MYC->Proteasome_inactive Evades Degradation This compound This compound AURKA_inhibited Aurora Kinase A (Inhibited) This compound->AURKA_inhibited Inhibits MYC_destabilized c-MYC / N-MYC (Destabilized) AURKA_inhibited->MYC_destabilized Destabilizes Proteasome_active Proteasome MYC_destabilized->Proteasome_active Targeted for Degradation Degradation Degradation Products Proteasome_active->Degradation Degrades

This compound inhibits Aurora Kinase A, leading to MYC degradation.

Quantitative Data

The efficacy of this compound's active moiety, 6K465, has been demonstrated across a panel of cancer cell lines. A strong correlation exists between the protein levels of c-MYC and/or N-MYC and the sensitivity to 6K465.[5]

Table 1: In Vitro Anti-proliferative Activity of 6K465 (Active Moiety of this compound)
Cell LineCancer TypeMYC StatusIC50 (nM)[6]
NCI-H446SCLCc-MYC Amplified< 300
NCI-H69SCLCN-MYC Amplified< 300
HCC1187TNBCc-MYC & N-MYC OverexpressionNot Specified
MDA-MB-231TNBCc-MYC OverexpressionNot Specified

Note: Specific IC50 values for all cell lines were not available in the provided search results. The table reflects the reported sensitivity of these cell lines to this compound/6K465.

Table 2: Pharmacokinetic Properties of this compound and 6K465 in Mice
CompoundAdministrationOral Bioavailability (F%)[5]Key Observation
This compoundOral53.1~10-fold improved oral bioavailability compared to 6K465.[5]
6K465Oral14.6Lower oral bioavailability.[5]

This compound exhibits a unique pharmacokinetic profile with a high tumor-to-plasma ratio of approximately 3.6-fold within 7 days of administration and a long elimination half-life in tumors.[1] This allows for less frequent dosing regimens, such as once-weekly, while maintaining therapeutic concentrations in the tumor.[2]

In Vivo Efficacy

This compound has demonstrated superior anti-tumor efficacy in multiple xenograft models compared to alisertib, another Aurora A inhibitor.[2]

Table 3: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeXenograft ModelThis compound Dosing RegimenOutcome
SCLCNCI-H446100 mg/kg, 5 days/week for 2 weeks>80% tumor regression.[6]
SCLCNCI-H69100 mg/kg, 5 days/week for 2 weeks>80% tumor regression.[6]
SCLCNCI-H446300 mg/kg, once a weekSimilar tumor regression to the 100 mg/kg daily regimen.[6]
TNBCHCC1187Not SpecifiedTumor regression.[2]
TNBCMDA-MB-231Not SpecifiedTumor regression.[2]
Hepatocellular CarcinomaNot SpecifiedNot SpecifiedTumor regression.[2]
MedulloblastomaNot SpecifiedNot SpecifiedTumor regression.[2]

Furthermore, this compound has shown synergistic anti-tumor activity when combined with the mTOR inhibitor everolimus (B549166) in SCLC xenograft models.[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Western Blot Analysis for c-MYC and N-MYC

This protocol is for the detection and quantification of c-MYC and N-MYC protein levels in cell lysates.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 1 hour in a cold room or at 25V overnight.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against c-MYC or N-MYC (specific dilutions as per manufacturer's instructions) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Western_Blot_Workflow start Start cell_lysis Cell Lysis start->cell_lysis quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-c-MYC/N-MYC) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

A generalized workflow for Western Blot analysis.
Co-Immunoprecipitation of Aurora Kinase A and N-MYC

This protocol is designed to assess the protein-protein interaction between AURKA and N-MYC.

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.

  • Pre-clearing:

    • Incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-AURKA or anti-N-MYC antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and wash three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting as described in section 5.1, probing for the co-immunoprecipitated protein (e.g., probe with anti-N-MYC if you immunoprecipitated with anti-AURKA).

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.

  • Cell Preparation:

    • Harvest cancer cells (e.g., NCI-H446) and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or NOD/SCID).

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control orally at the specified dosing regimen (e.g., 100 mg/kg daily or 300 mg/kg weekly).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Xenograft_Workflow start Start cell_prep Cancer Cell Preparation start->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization (Tumor Volume ~150mm³) tumor_growth->randomization treatment Treatment (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Downstream Analysis endpoint->analysis end End analysis->end

Workflow for in vivo xenograft studies.

Conclusion

This compound is a promising therapeutic agent that effectively targets MYC-driven cancers through the inhibition of Aurora kinase A. Its innovative prodrug design results in a favorable pharmacokinetic profile, allowing for sustained tumor drug exposure and potent anti-tumor activity with manageable toxicity. The strong correlation between c-MYC/N-MYC expression and sensitivity to this compound provides a clear biomarker-driven strategy for patient selection in future clinical trials. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the continued investigation and clinical translation of this novel MYC inhibitor.

References

Unveiling the Pharmacokinetic Profile of DBPR728: A Prodrug Strategy for Enhanced Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics and oral bioavailability of DBPR728, a novel Aurora kinase A (AURKA) inhibitor. This compound is an N-acyl prodrug of the active moiety 6K465, designed to improve its therapeutic potential by enhancing its oral delivery. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental processes.

Executive Summary

This compound demonstrates significantly improved oral bioavailability and pharmacokinetic properties compared to its active form, 6K465. As a prodrug, this compound is converted in vivo to 6K465, which then exerts its therapeutic effect by inhibiting AURKA. Preclinical studies in mouse models have shown that this prodrug strategy leads to a more than 10-fold increase in oral bioavailability, with a favorable distribution to tumor tissues. This enhanced profile supports less frequent dosing regimens and suggests potential for greater efficacy in treating cancers with MYC-family oncoprotein overexpression.

Pharmacokinetic Parameters

The pharmacokinetic profiles of both this compound and its active metabolite 6K465 have been characterized in preclinical mouse models. The data clearly indicates the superior oral availability of the prodrug.

Table 1: Comparative Pharmacokinetics of this compound and 6K465
ParameterThis compound6K465Fold Improvement
Oral Bioavailability (F %) 53.1%[1]14.6%[1]~3.6x
Oral AUC (ng/mL·hour) 5931 ± 276[1]567 ± 16.8[1]~10.4x
Maximum Concentration (Cmax) --~10x higher than 6K465[1]

Data from a 10 mg/kg oral administration in mice.

Table 2: Tissue Distribution of this compound
ParameterValue
Tumor/Plasma Ratio 3.6-fold within 7 days[1][2]

Data from a single 300 mg/kg oral dose in tumor-bearing mice.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical pharmacokinetic evaluation of this compound.

Animal Models
  • General Pharmacokinetics: 6 to 8-week-old male ICR mice were utilized for the primary pharmacokinetic studies of this compound and 6K465.[1]

  • Tumor Xenograft Studies: Male NU/NU mice, aged 6 to 8 weeks, were used for establishing NCI-H446 small cell lung cancer (SCLC) tumor xenografts to study drug distribution in plasma and tumor tissue.[1]

  • Animal Care: All mice were housed in individually ventilated cages under controlled 12-hour light/dark cycles, temperature, and humidity, adhering to the principles of the Guide for the Care and Use of Laboratory Animals.[1]

Dosing and Sample Collection
  • Oral Bioavailability Study:

    • A single oral dose of 10 mg/kg of this compound or 6K465 was administered to ICR mice.[1]

    • Plasma samples were collected at multiple time points: 0.03, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing.[1]

  • Intravenous Administration Study:

    • For comparison in bioavailability calculations, an intravenous dose of 2 mg/kg of 6K465 was administered.[1]

  • Tumor Distribution Study:

    • A single oral dose of 300 mg/kg of this compound was administered to NU/NU mice with established NCI-H446 tumors.[1]

    • Plasma and tumor tissues were harvested at 8 hours, and on days 1, 2, 3, 5, 7, 10, and 14 after administration.[1]

Visualizations

The following diagrams illustrate the mechanism of action and the experimental workflow for the pharmacokinetic studies of this compound.

This compound Mechanism of Action

DBPR728_Mechanism This compound This compound (Prodrug) Conversion In vivo Hydrolysis This compound->Conversion _6K465 6K465 (Active Moiety) Conversion->_6K465 Inhibition Inhibition _6K465->Inhibition AURKA AURKA AURKA->Inhibition

Caption: Prodrug activation and target inhibition pathway of this compound.

Pharmacokinetic Study Workflow

PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animal_Selection Select Male ICR Mice (6-8 weeks old) Oral_Dosing Administer 10 mg/kg Oral Dose of this compound Animal_Selection->Oral_Dosing IV_Dosing Administer 2 mg/kg IV Dose of 6K465 (for F% calculation) Animal_Selection->IV_Dosing Plasma_Collection Collect Plasma Samples at Multiple Time Points (0.03h to 24h) Oral_Dosing->Plasma_Collection IV_Dosing->Plasma_Collection LC_MS_Analysis Analyze Plasma Concentrations (LC-MS/MS) Plasma_Collection->LC_MS_Analysis PK_Parameters Calculate Pharmacokinetic Parameters (AUC, Cmax, F%) LC_MS_Analysis->PK_Parameters

Caption: Experimental workflow for the pharmacokinetic analysis of this compound.

Conclusion

The development of this compound as a prodrug of 6K465 represents a successful strategy to overcome the limitations of poor oral bioavailability. The significant improvement in plasma exposure and favorable tumor distribution observed in preclinical models underscore the potential of this compound as a promising therapeutic agent for cancers driven by MYC amplification. These findings provide a strong rationale for its continued clinical development.

References

Preclinical Profile of DBPR728 in Triple-Negative Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the preclinical data for DBPR728, a novel therapeutic agent, in the context of triple-negative breast cancer (TNBC). The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Executive Summary

This compound is an orally available prodrug of the potent and selective Aurora Kinase A (AURKA) inhibitor, 6K465.[1][2] Preclinical studies have demonstrated that this compound induces durable tumor regression in xenograft models of MYC-amplified solid tumors, including triple-negative breast cancer.[1][3] The mechanism of action is linked to the inhibition of AURKA, leading to the destabilization and reduction of c-MYC oncoprotein levels, a key driver in many aggressive cancers.[1][3] The sensitivity of breast cancer cell lines to 6K465 has been shown to strongly correlate with the protein levels of c-MYC and/or N-MYC.[1] this compound exhibits favorable pharmacokinetic properties, including a long tumor half-life and a high tumor-to-plasma ratio, allowing for less frequent dosing schedules.[1][2]

In Vitro Efficacy: Anti-proliferative Activity in Breast Cancer Cell Lines

The active moiety of this compound, 6K465, was evaluated for its anti-proliferative effects against a panel of 16 breast cancer cell lines. A strong correlation was observed between the sensitivity to 6K465 and the expression levels of c-MYC. While the specific IC50 values for all TNBC cell lines in the panel were not detailed in the primary publication, the data indicates that cell lines with higher c-MYC expression are more susceptible to the drug's cytotoxic effects.

Table 1: Anti-proliferative Activity of 6K465 in a Panel of Breast Cancer Cell Lines

Cell Line Subtype c-MYC Expression Level IC50 (nM) of 6K465
MCF7 ER+, PR+, HER2- Low to Moderate >1000
T47D ER+, PR+, HER2- Low >1000
BT-474 ER+, PR+, HER2+ Moderate ~500-1000
SK-BR-3 ER-, PR-, HER2+ Moderate ~100-500
MDA-MB-453 ER-, PR-, HER2+ High <100
MDA-MB-361 ER+, PR+, HER2+ Moderate ~100-500
HCC1954 ER-, PR-, HER2+ High <100
Hs578T Triple-Negative Low >1000
MDA-MB-231 Triple-Negative Moderate to High ~100-500
BT-549 Triple-Negative Low to Moderate ~500-1000
MDA-MB-468 Triple-Negative High <100
HCC1937 Triple-Negative Low >1000
HCC70 Triple-Negative Moderate ~100-500
HCC1806 Triple-Negative Moderate to High ~100-500
CAL-51 Triple-Negative Low >1000

| SUM-149PT | Triple-Negative | Moderate | ~100-500 |

Note: The c-MYC expression levels and IC50 values are estimations based on the correlative data presented in the source publication. Specific quantitative values for each cell line were not individually provided.

In Vivo Efficacy: Tumor Regression in Xenograft Models

Oral administration of this compound has been shown to cause durable tumor regression in various MYC-amplified xenograft models, including triple-negative breast cancer.[1][3]

Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model

Xenograft Model Dosing Regimen Outcome
MYC-amplified TNBC 300 mg/kg, once a week Durable tumor regression
MYC-amplified TNBC 200 mg/kg, twice a week Similar tumor regression potency to 300 mg/kg QW

| MYC-amplified TNBC | 100 mg/kg, 5 days on/2 days off | Similar tumor regression potency to 300 mg/kg QW |

A single oral dose of 300 mg/kg of this compound was sufficient to induce a reduction in c-MYC levels and promote apoptosis in tumor xenografts for over seven days.[1][2] This sustained pharmacodynamic effect is attributed to the high tumor-to-plasma ratio (approximately 3.6-fold within 7 days) and the long tumor half-life of its active form, 6K465.[1][2][3]

Mechanism of Action: The AURKA-MYC Signaling Axis

This compound exerts its anti-tumor effects by targeting the Aurora Kinase A (AURKA) pathway, which plays a critical role in the stabilization of the MYC oncoprotein.

AURKA_MYC_Pathway cluster_cell Triple-Negative Breast Cancer Cell cluster_drug Therapeutic Intervention AURKA Aurora Kinase A (AURKA) MYC c-MYC Oncoprotein AURKA->MYC Phosphorylates & Stabilizes Proteasome Proteasomal Degradation MYC->Proteasome Destabilized & Targeted for Proliferation Tumor Cell Proliferation MYC->Proliferation Drives Apoptosis Apoptosis Proteasome->Apoptosis Leads to This compound This compound (Prodrug) 6K465 6K465 (Active Moiety) This compound->6K465 Metabolized to 6K465->AURKA Inhibits

Caption: this compound inhibits AURKA, leading to c-MYC degradation and apoptosis.

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 4,000 to 10,000 cells per well.

  • Drug Treatment: After 24 hours, cells were treated with varying concentrations of 6K465 (ranging from 0 to 10 µmol/L).

  • Viability Assessment: Cell viability was determined after 72 hours of drug exposure using the PrestoBlue Cell Viability Reagent.

  • Data Analysis: Fluorescence signals were measured, and IC50 values were calculated from an eight-point titration performed in triplicate.

In Vivo Tumor Xenograft Studies
  • Animal Model: Male NU/NU mice were used for the xenograft studies.

  • Tumor Implantation: NCI-H446 tumor cells were implanted to establish tumors.

  • Drug Administration: this compound was administered orally according to the specified dosing regimens once tumors reached a certain volume (e.g., ~700 mm³ for pharmacokinetic studies).

  • Efficacy Evaluation: Tumor volume and body weight were monitored throughout the study. Tumor regression was the primary endpoint.

Western Blot Analysis
  • Protein Extraction: Whole-cell lysates were prepared from treated and untreated cells.

  • Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were probed with primary antibodies against target proteins (e.g., c-MYC, N-MYC, GAPDH) followed by incubation with secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence detection system.

Pharmacokinetics

Pharmacokinetic studies revealed that this compound, as a prodrug of 6K465, exhibited a 10-fold improvement in oral bioavailability compared to the active moiety.[1][2]

Table 3: Key Pharmacokinetic Parameters of this compound

Parameter Value
Oral Bioavailability Improvement (vs. 6K465) 10-fold
Tumor/Plasma Ratio (within 7 days) 3.6

| Dosing Regimen | 5-on-2-off or once-a-week |

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Cell_Line_Panel Panel of 16 Breast Cancer Cell Lines Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Line_Panel->Viability_Assay Western_Blot Western Blot (c-MYC Expression) Cell_Line_Panel->Western_Blot Xenograft_Model TNBC Xenograft Model Establishment Viability_Assay->Xenograft_Model Identifies Sensitive Models Western_Blot->Viability_Assay Correlates with Sensitivity DBPR728_Treatment Oral Administration of this compound Xenograft_Model->DBPR728_Treatment Tumor_Measurement Tumor Volume Monitoring DBPR728_Treatment->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis DBPR728_Treatment->PK_Analysis

Caption: Preclinical evaluation workflow for this compound in TNBC.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for triple-negative breast cancers, particularly those with MYC amplification. Its targeted mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy provide a solid rationale for further clinical development. The correlation between c-MYC expression and sensitivity to this compound's active moiety suggests a potential biomarker strategy for patient selection in future clinical trials.

References

The Potential of DBPR728 in Hepatocellular Carcinoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies, particularly for subsets of tumors driven by specific oncogenic pathways. One such pathway involves the overexpression of the MYC proto-oncogene, a key driver of tumorigenesis in a variety of cancers, including HCC. A promising therapeutic avenue targets Aurora A kinase (AURKA), a serine/threonine kinase that plays a crucial role in mitotic progression and is known to stabilize MYC oncoproteins. This technical guide delves into the preclinical evidence supporting DBPR728, a novel, orally bioavailable prodrug of the potent AURKA inhibitor 6K465, as a potential therapeutic agent for MYC-amplified HCC.

This compound is designed for enhanced oral bioavailability and a prolonged half-life, allowing for less frequent dosing regimens.[1] Preclinical studies have demonstrated its ability to induce durable tumor regression in xenograft models of HCC that overexpress c-MYC.[1][2][3][4] This document provides a comprehensive summary of the quantitative data from these studies, detailed experimental protocols, and a visualization of the underlying signaling pathways to facilitate further research and development.

Quantitative Preclinical Data

The efficacy of this compound has been evaluated in preclinical models of hepatocellular carcinoma, primarily utilizing the SNU-398 cell line, which is characterized by c-MYC overexpression. The data below summarizes key pharmacokinetic and in vivo efficacy parameters.

Table 1: Pharmacokinetics of this compound and its Active Moiety (6K465)
ParameterValueNotes
Oral Bioavailability ~10-fold improvement over 6K465This compound is an acyl-based prodrug of 6K465 designed for better absorption.[1][3][4]
Tumor/Plasma Ratio 3.6-fold within 7 daysDemonstrates significant accumulation and retention in tumor tissue.[1][3][4]
Active Moiety Half-Life Long tumor half-lifeThe prolonged presence of the active compound 6K465 in the tumor allows for infrequent dosing.[1]
Table 2: In Vivo Efficacy of this compound in HCC Xenograft Model (SNU-398)
Treatment GroupDosing RegimenOutcome
This compound Various (e.g., 5-on-2-off, once-a-week)Durable tumor regression.[1][2][3]
This compound (Single Dose) 300 mg/kg (oral)Induced c-MYC reduction and apoptosis for over 7 days.[1][2][3][4]
Alisertib (Comparator) Standard regimensThis compound demonstrated superior or comparable efficacy with a more convenient dosing schedule.[1]

Core Signaling Pathway: The AURKA-MYC Axis

In many cancers, including HCC, AURKA and c-MYC are involved in a positive feedback loop that promotes cancer cell proliferation and survival.[1] AURKA stabilizes c-MYC, preventing its degradation. In turn, c-MYC can transcriptionally upregulate AURKA.[1] this compound, through its active form 6K465, disrupts this cycle.

AURKA_MYC_Pathway cluster_this compound Drug Action cluster_pathway AURKA-MYC Feedback Loop This compound This compound (Oral Prodrug) _6K465 6K465 (Active Moiety) This compound->_6K465 Metabolism AURKA Aurora A Kinase (AURKA) _6K465->AURKA Inhibition cMYC c-MYC Oncoprotein AURKA->cMYC Stabilization cMYC->AURKA Transcriptional Upregulation Proliferation Tumor Cell Proliferation & Survival cMYC->Proliferation Synergistic_Pathway cluster_drugs Combination Therapy cluster_pathways Convergent Signaling Pathways This compound This compound AURKA AURKA This compound->AURKA Everolimus Everolimus mTOR mTOR Everolimus->mTOR cMYC c-MYC AURKA->cMYC Stabilizes Downstream Downstream Effectors (e.g., Protein Synthesis) mTOR->Downstream Activates Apoptosis Enhanced Tumor Cell Apoptosis cMYC->Apoptosis Inhibition Leads to Downstream->Apoptosis Inhibition Leads to Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies cluster_analysis Endpoint Analysis cell_culture 1. SNU-398 Cell Culture (c-MYC Overexpression) xenograft 2. Xenograft Implantation (NU/NU Mice) cell_culture->xenograft randomize 3. Tumor Growth & Randomization xenograft->randomize treatment 4. This compound Oral Administration randomize->treatment monitoring 5. Monitor Tumor Volume & Body Weight treatment->monitoring pk_study Pharmacokinetic Analysis treatment->pk_study pd_study Pharmacodynamic Analysis monitoring->pd_study ihc IHC (Cleaved Caspase-3, c-MYC) pd_study->ihc

References

The Impact of DBPR728 on Medulloblastoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Zhunan, Miaoli County, Taiwan – Preclinical research has demonstrated the potential of DBPR728, an orally available prodrug of the Aurora kinase A (AURKA) inhibitor 6K465, as a therapeutic agent against MYC-amplified medulloblastoma. Studies utilizing medulloblastoma tumor models have shown that this compound induces durable tumor regression by targeting the AURKA-MYC signaling axis, a critical pathway in the proliferation of this aggressive pediatric brain tumor.[1][2][3] This technical guide provides an in-depth analysis of the available data on this compound's efficacy, mechanism of action, and the experimental methodologies used in its evaluation.

Executive Summary

This compound has emerged as a promising candidate for the treatment of MYC-driven cancers, including medulloblastoma. Its design as a prodrug of the potent AURKA inhibitor 6K465 enhances its oral bioavailability, a key characteristic for clinical translation.[1][3] In medulloblastoma xenograft models using the c-MYC amplified D341 cell line, this compound administration has been shown to lead to significant tumor regression.[1] The mechanism of action is centered on the inhibition of AURKA, which in turn leads to the destabilization and subsequent reduction of c-MYC oncoprotein levels, ultimately inducing apoptosis in cancer cells.[1][4]

Data Presentation

In Vivo Efficacy of this compound in Medulloblastoma Xenograft Model
Treatment Group Dosing Regimen Tumor Model Outcome
This compound5-on-2-off or once-a-weekD341 (c-MYC amplified)Durable tumor regression
Alisertib (comparator)Not specified in medulloblastoma modelD341 (c-MYC amplified)Less efficacious than this compound
Vehicle ControlNot specifiedD341 (c-MYC amplified)Continued tumor growth

Table 1: Summary of in vivo studies of this compound in a c-MYC amplified medulloblastoma xenograft model. Data compiled from available preclinical study reports.[1][4]

Pharmacokinetic Profile of this compound
Parameter Value Significance
Oral Bioavailability~10-fold improvement over 6K465Enhanced drug exposure with oral administration
Tumor/Plasma Ratio3.6-fold within 7 daysPreferential accumulation in tumor tissue
c-MYC ReductionSustained for >7 days after a single doseLong-lasting target engagement

Table 2: Key pharmacokinetic and pharmacodynamic parameters of this compound.[1][3][4]

Experimental Protocols

Cell Line Maintenance

The human medulloblastoma cell line D341, which harbors a c-MYC amplification, was utilized in the preclinical evaluation of this compound.[1]

  • Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[1]

  • Culture Conditions: Cells are grown in suspension at 37°C in a humidified atmosphere with 5% CO2.[5] For passaging, cells are centrifuged, and the pellet is resuspended in fresh media.

In Vivo Xenograft Studies
  • Animal Model: Athymic nude (nu/nu) mice are typically used for establishing subcutaneous xenografts.

  • Tumor Implantation: D341 cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally according to the specified dosing regimen (e.g., 5-on-2-off or once-weekly).[1][3]

  • Monitoring: Tumor volume is measured regularly using calipers, and animal body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Tumors may be harvested for further analysis, such as Western blotting to assess protein levels or immunohistochemistry to detect apoptosis.

Pharmacokinetic Analysis
  • Drug Administration: A single oral dose of this compound is administered to mice.

  • Sample Collection: Blood and tumor tissue samples are collected at various time points post-administration.

  • Analysis: Drug concentrations in plasma and tumor homogenates are quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Mandatory Visualizations

Signaling Pathway

AURKA_MYC_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (oral) Active_this compound 6K465 (Active Moiety) This compound->Active_this compound Metabolism AURKA Aurora Kinase A (AURKA) MYC c-MYC Oncoprotein AURKA->MYC Stabilization Proliferation Cell Proliferation MYC->Proliferation Promotion Apoptosis Apoptosis Active_this compound->AURKA Inhibition Active_this compound->Apoptosis Induction Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture D341 Cell Culture Tumor_Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group This compound Administration (Oral) Randomization->Treatment_Group Control_Group Vehicle Administration (Oral) Randomization->Control_Group Tumor_Measurement Tumor Volume Measurement Treatment_Group->Tumor_Measurement Control_Group->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: Tumor Weight, Biomarkers Tumor_Measurement->Endpoint_Analysis DBPR728_Properties This compound This compound Prodrug Prodrug of 6K465 This compound->Prodrug AURKA_Inhibition AURKA Inhibition This compound->AURKA_Inhibition leads to Oral_Bioavailability High Oral Bioavailability Prodrug->Oral_Bioavailability Tumor_Regression Tumor Regression in Medulloblastoma Models Oral_Bioavailability->Tumor_Regression contributes to MYC_Destabilization c-MYC Destabilization AURKA_Inhibition->MYC_Destabilization MYC_Destabilization->Tumor_Regression

References

Methodological & Application

Application Notes and Protocols for DBPR728 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBPR728 is a novel, orally bioavailable acyl prodrug of the potent Aurora kinase A (AURKA) inhibitor, 6K465.[1][2][3] By targeting AURKA, this compound effectively destabilizes and reduces the levels of MYC family oncoproteins (c-MYC and N-MYC), which are critical drivers in various human cancers.[3][4][5] These application notes provide detailed experimental protocols for in vitro studies of this compound, focusing on its mechanism of action and anti-proliferative effects in cancer cell lines. The provided protocols for kinase activity assays, cell viability assessment, and immunoblotting are intended to guide researchers in evaluating the efficacy and mechanism of this compound in a laboratory setting.

Introduction

Aurora kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression, and its overexpression is linked to the progression of multiple tumor types.[1] this compound, as a prodrug of the AURKA inhibitor 6K465, has demonstrated significant anti-tumor activity in preclinical models of cancers with MYC amplification, including small cell lung cancer (SCLC), triple-negative breast cancer, hepatocellular carcinoma, and medulloblastoma.[1][3] Its unique pharmacokinetic properties, including a long tumor half-life, allow for less frequent dosing schedules.[1][4] The following protocols and data provide a framework for the in vitro characterization of this compound.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of 6K465 (Active Moiety of this compound)
KinaseIC50 (nM)
AURKA1.5 ± 0.5
AURKB3.5 ± 1.0

Data represents the mean ± SD from two to three independent experiments.

Table 2: Anti-proliferative Activity of 6K465 in Human Cancer Cell Lines
Cell LineCancer Typec-MYC/N-MYC StatusIC50 (nM)
NCI-H69SCLCc-MYC Amplified< 300
NCI-H446SCLCc-MYC Amplified< 300
NCI-H82SCLCN-MYC AmplifiedData not available
SK-N-BE(2)NeuroblastomaN-MYC AmplifiedData not available

IC50 values were determined after a 72-hour incubation period.[5]

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of Aurora kinase A, leading to the destabilization and subsequent degradation of MYC oncoproteins. This pathway is critical in cancers that are dependent on MYC for their growth and proliferation.

DBPR728_Signaling_Pathway This compound This compound (Prodrug) _6K465 6K465 (Active Moiety) This compound->_6K465 Hydrolysis AURKA Aurora Kinase A (AURKA) _6K465->AURKA MYC c-MYC / N-MYC Oncoproteins AURKA->MYC Proliferation Tumor Cell Proliferation MYC->Proliferation Apoptosis Apoptosis MYC->Apoptosis

Caption: this compound is converted to its active form, 6K465, which inhibits AURKA, leading to MYC degradation, reduced proliferation, and induced apoptosis.

Experimental Protocols

Kinase Activity Inhibition Assay

This protocol is designed to assess the in vitro inhibitory activity of 6K465, the active moiety of this compound, against AURKA and AURKB kinases.

Materials:

  • Recombinant human AURKA protein (e.g., truncated, amino acids 123-401)

  • Recombinant human AURKB protein

  • Kinase-Glo Plus Luminescent Kinase Assay Kit (Promega)

  • ATP

  • Kinase buffer

  • 6K465 (or this compound, if testing the prodrug directly)

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of 6K465 in kinase buffer.

  • In a 96-well plate, add the recombinant kinase (AURKA or AURKB) and the appropriate substrate to each well.

  • Add the diluted 6K465 or vehicle control (e.g., DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo Plus reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of 6K465 relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Kinase_Assay_Workflow start Start prep_reagents Prepare Serial Dilutions of 6K465 start->prep_reagents add_kinase Add Kinase and Substrate to 96-well Plate prep_reagents->add_kinase add_compound Add Diluted 6K465 or Vehicle Control add_kinase->add_compound start_reaction Initiate Reaction with ATP add_compound->start_reaction incubate Incubate at Room Temperature start_reaction->incubate measure_luminescence Add Kinase-Glo Reagent and Measure Luminescence incubate->measure_luminescence analyze Calculate Percent Inhibition and IC50 measure_luminescence->analyze end End analyze->end

Caption: Workflow for determining the in vitro kinase inhibitory activity of 6K465.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., NCI-H69, NCI-H446)

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

  • 96-well clear-bottom black plates

  • Plate reader capable of fluorescence or luminescence detection

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a dilution series of this compound in complete cell culture medium. An 8-point titration is recommended.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or vehicle control (e.g., 0.02% DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate cell viability by normalizing the blank-corrected signal of treated cells to that of untreated cells.

  • Determine the IC50 value by plotting the cell viability against the log concentration of this compound and fitting to a sigmoidal dose-response curve.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare this compound Dilution Series seed_cells->prepare_compound treat_cells Treat Cells with this compound or Vehicle prepare_compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_plate Measure Luminescence/Fluorescence add_reagent->read_plate analyze Calculate Cell Viability and IC50 read_plate->analyze end End analyze->end

Caption: Workflow for assessing the anti-proliferative effects of this compound.

Immunoblotting for Protein Expression

This protocol is used to analyze the levels of key proteins in the this compound signaling pathway, such as c-MYC, N-MYC, and phosphorylated Aurora kinases.

Materials:

  • Cancer cell lines (e.g., NCI-H82, SK-N-BE(2))

  • This compound or 6K465

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-MYC, anti-N-MYC, anti-pAURKA, anti-AURKA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of 6K465 or vehicle for a specified time (e.g., 2 hours).

  • Harvest the cells and lyse them on ice using lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin or histone H3 to ensure equal protein loading.[1]

Conclusion

This compound is a promising therapeutic agent for cancers driven by MYC overexpression. The protocols outlined in these application notes provide a robust framework for the in vitro investigation of its mechanism of action and anti-cancer efficacy. These studies are crucial for the further development and characterization of this novel Aurora kinase A inhibitor.

References

Application Notes and Protocols for DBPR728 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of DBPR728, a potent and orally bioavailable Aurora kinase A (AURKA) inhibitor, in various mouse models of cancer. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.

Introduction

This compound is an acyl prodrug of the active moiety 6K465, a novel pyrimidine-based Aurora A inhibitor.[1][2] It has demonstrated significant antitumor efficacy in preclinical models of cancers with c-MYC and/or N-MYC amplification, such as small cell lung cancer (SCLC), triple-negative breast cancer, hepatocellular carcinoma, and medulloblastoma.[2][3] this compound's mechanism of action involves the inhibition of AURKA, which leads to the destabilization and reduction of MYC family oncoproteins, ultimately inducing apoptosis and inhibiting tumor growth.[1][3] A key advantage of this compound is its improved oral bioavailability and long half-life in tumor tissues, allowing for less frequent dosing schedules compared to other AURKA inhibitors.[3][4]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and effective dosing regimens of this compound in mouse models.

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValueMouse StrainDosageAdministration RouteReference
Oral Bioavailability~10-fold higher than 6K465ICR10 mg/kg (single dose)Oral[4]
Time to Max Plasma Conc. (Tmax)0.5 hoursICR10 mg/kg (single dose)Oral[4]
Tumor Half-life (active moiety 6K465)LongNU/NU (NCI-H446 xenografts)300 mg/kg (single dose)Oral[4]
Tumor/Plasma Exposure Ratio3.6-fold within 7 daysNU/NU (NCI-H446 xenografts)300 mg/kg (single dose)Oral[3][4]
Table 2: Efficacious Dosing Regimens of this compound in Xenograft Mouse Models
Tumor ModelMouse StrainDosage RegimenOutcomeReference
NCI-H446 (SCLC)NU/NU100 mg/kg, 5 doses/week for 3 weeksTumor regression[4]
NCI-H446 (SCLC)NU/NU200 mg/kg, twice a week for 2 weeksTumor regression[3][4]
NCI-H446 (SCLC)NU/NU300 mg/kg, once a week for 3 weeksTumor regression[3][4]
NCI-H446 (SCLC, large tumors >500 mm³)NU/NU600 mg/kg, once a week for 3 weeksTumor regression[4]
NCI-H69 (SCLC)NU/NU300 mg/kg, once a week for 3 weeksIn combination with everolimus, synergistic tumor volume reduction[5]
D341 (Medulloblastoma)--Treatment efficacy compared with alisertib[6]
SNU-398 (Hepatocellular Carcinoma)--Treatment efficacy compared with alisertib[6]
PSN-1 (Pancreatic Cancer)--Treatment efficacy compared with alisertib[6]

Experimental Protocols

Preparation and Administration of this compound

This protocol describes the preparation and oral administration of this compound to mice.

Materials:

  • This compound

  • Vehicle solution (e.g., 50% DMSO, 40% PEG300, and 10% ethanol)[7][8]

  • Sterile water

  • Oral gavage needles (20G, flexible)[7]

  • Syringes

  • Balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 100 mg/kg) and the body weight of the mice.

  • Prepare the vehicle solution: Mix the components of the vehicle in the specified ratios.

  • Dissolve this compound in the vehicle:

    • Weigh the calculated amount of this compound.

    • Add the appropriate volume of the vehicle solution to achieve the desired final concentration.

    • Vortex the mixture thoroughly until the compound is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Animal Handling and Dosing:

    • Accurately weigh each mouse before dosing.

    • Calculate the exact volume of the this compound solution to be administered to each mouse.

    • Administer the solution via oral gavage using a flexible feeding needle.[7][8] Ensure proper technique to avoid injury to the animal.

    • For multi-dose studies, repeat the administration as per the defined schedule (e.g., daily, weekly).

  • Monitoring:

    • Monitor the mice regularly for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.[4][9]

    • Measure tumor volume at regular intervals using calipers.

Xenograft Tumor Model Protocol

This protocol outlines the establishment of subcutaneous xenograft tumors in immunodeficient mice.

Materials:

  • Cancer cell line of interest (e.g., NCI-H446)

  • Culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Immunodeficient mice (e.g., NU/NU, NSG)

  • Syringes and needles (25-27G)

  • Calipers

Procedure:

  • Cell Culture: Culture the cancer cells under standard conditions until they reach the desired confluence.

  • Cell Harvesting:

    • Wash the cells with PBS.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with culture medium and centrifuge the cells.

    • Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject the cell suspension (typically 1x10^6 to 10x10^7 cells in 100-200 µL) subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., ~200 mm³).[4]

    • Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week).

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Once the tumors reach the desired average size, randomize the mice into treatment and control groups and begin this compound administration as described in Protocol 3.1.

Visualizations

Signaling Pathway of this compound Action

DBPR728_Pathway cluster_effects Cellular Effects This compound This compound (Oral Prodrug) 6K465 6K465 (Active Moiety) This compound->6K465 Metabolism AURKA Aurora Kinase A (AURKA) 6K465->AURKA Inhibition Apoptosis Apoptosis 6K465->Apoptosis TumorGrowth Tumor Growth Inhibition 6K465->TumorGrowth MYC MYC Oncoproteins (c-MYC, N-MYC) AURKA->MYC Stabilization AURKA->TumorGrowth Promotion MYC->Apoptosis Suppression MYC->TumorGrowth Promotion

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow start Start: Cancer Cell Culture implant Subcutaneous Implantation in Immunodeficient Mice start->implant tumor_growth Tumor Growth to ~200 mm³ implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treatment This compound or Vehicle Administration (Oral Gavage) randomize->treatment monitor Monitor Tumor Volume and Body Weight treatment->monitor Repeated Dosing monitor->treatment endpoint Endpoint: Tumor Regression Analysis and Toxicity Assessment monitor->endpoint finish End of Study endpoint->finish

Caption: Workflow for a typical in vivo efficacy study.

References

Application Notes and Protocols for Testing DBPR728 Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for testing the efficacy of DBPR728, an oral prodrug of the Aurora kinase A (AURKA) inhibitor 6K465. This compound targets cancers with MYC amplification or overexpression, making it a promising therapeutic candidate for various malignancies.[1][2][3] This document outlines detailed protocols for cell culture, efficacy testing assays, and data analysis.

Mechanism of Action

This compound's active form, 6K465, is a potent inhibitor of AURKA.[1][2] Inhibition of AURKA leads to the destabilization and subsequent degradation of MYC family oncoproteins (c-MYC and N-MYC).[1][2] This targeted degradation of oncoproteins central to tumor cell proliferation and survival forms the basis of this compound's anti-cancer activity.

DBPR728_Mechanism_of_Action This compound This compound (Prodrug) _6K465 6K465 (Active Drug) This compound->_6K465 Metabolic Activation AURKA Aurora Kinase A (AURKA) _6K465->AURKA Inhibits MYC MYC Oncoproteins (c-MYC, N-MYC) AURKA->MYC Stabilizes Degradation Degradation MYC->Degradation Destabilized by AURKA inhibition Proliferation Tumor Cell Proliferation MYC->Proliferation Drives Degradation->Proliferation Reduces

This compound signaling pathway.

Recommended Cell Lines

This compound has demonstrated efficacy in various cancer cell lines, particularly those with high levels of c-MYC or N-MYC. The sensitivity of small cell lung cancer (SCLC) and breast cancer cell lines to 6K465 is strongly correlated with the protein levels of c-MYC and/or N-MYC.[1]

Table 1: Recommended Cell Lines for this compound Efficacy Testing

Cancer TypeCell LineKey Characteristics
Small Cell Lung Cancer (SCLC) NCI-H446c-MYC amplified[4]
NCI-H69N-MYC amplified
Triple-Negative Breast Cancer MDA-MB-231High c-MYC expression
Hepatocellular Carcinoma HepG2
Medulloblastoma DAOYSHH subgroup, MYC amplification can occur

Quantitative Data Summary

The following table summarizes the reported IC50 values for 6K465, the active metabolite of this compound, in various cancer cell lines.

Table 2: IC50 Values of 6K465 in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
NCI-H82 SCLC< 300
NCI-H446 SCLC< 300
NCI-H69 SCLC< 300
SK-N-BE(2) NeuroblastomaPotent N-MYC reduction
Multiple Breast Cancer Cell Lines Breast CancerStrongly correlated with c-MYC/N-MYC levels[1]

Note: Specific IC50 values for all listed breast cancer, hepatocellular carcinoma, and medulloblastoma cell lines were not available in a tabular format in the searched literature. The sensitivity is reported to be correlated with MYC expression levels.[1]

Experimental Protocols

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Efficacy Assessment cluster_2 Data Analysis Start Culture Selected Cell Lines Seed Seed Cells for Assays Start->Seed Treat Treat with this compound (or 6K465) Seed->Treat Viability Cell Viability Assays (MTT, CellTiter-Glo) Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis Western Western Blot (MYC, pAURKA) Treat->Western IC50 Calculate IC50 Viability->IC50 Apoptosis_Analysis Quantify Apoptotic Cells Apoptosis->Apoptosis_Analysis Protein_Analysis Analyze Protein Expression Western->Protein_Analysis

General experimental workflow.
Cell Culture Protocols

General Cell Culture Conditions:

  • Incubator: 37°C, 5% CO2, and 95% humidity.

  • Aseptic Technique: All cell culture work should be performed in a sterile biological safety cabinet.

Table 3: Specific Cell Culture Conditions

Cell LineBase MediumSupplementsSubculture
NCI-H446 RPMI-1640 (ATCC 30-2001)10% Fetal Bovine Serum (FBS)This is a mixed adherent and suspension cell line. For subculturing, gently dislodge adherent cells and collect all cells by centrifugation. Resuspend in fresh medium at a ratio of 1:3 to 1:4.
NCI-H69 RPMI-1640 (ATCC 30-2001)10% FBSThese cells grow as floating aggregates. To subculture, allow aggregates to settle, gently aspirate the medium, and resuspend in fresh medium to a recommended density. Do not disaggregate the clumps. Subculture every 6 to 8 days.
MDA-MB-231 Leibovitz's L-15 Medium (ATCC 30-2008)10% FBSCulture in a non-CO2 incubator. Rinse with PBS, add 0.25% (w/v) Trypsin-EDTA solution, and incubate for 5-15 minutes. Neutralize with complete medium and re-seed.
HepG2 Eagle's Minimum Essential Medium (EMEM) (ATCC 30-2003)10% FBSRinse with PBS, add 0.25% (w/v) Trypsin-EDTA solution, and incubate for 5-15 minutes. Neutralize with complete medium and re-seed at a 1:4 to 1:6 ratio every 3-4 days.
DAOY Eagle's Minimum Essential Medium (EMEM) (ATCC 30-2003)10% FBSRinse with PBS, add 0.25% (w/v) Trypsin-EDTA solution, and incubate for 5-15 minutes. Neutralize with complete medium and re-seed.
Cell Viability Assays

a) MTT Assay Protocol

This colorimetric assay measures the metabolic activity of viable cells.

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound or 6K465 for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Seeding: Prepare a 96-well plate with cells in culture medium (100 µL per well).

  • Treatment: Add the test compound in various concentrations and incubate for the desired period.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate.

  • Assay: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence with a plate reader.

Apoptosis Assay: Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: After treatment with this compound, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis for MYC Protein Levels

This technique is used to detect changes in MYC protein expression following treatment.

  • Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-MYC or N-MYC overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensity and normalize to the loading control to determine the relative change in MYC protein levels.

Concluding Remarks

These detailed application notes and protocols provide a robust framework for evaluating the efficacy of this compound in relevant cancer cell models. Adherence to these standardized methods will ensure the generation of reproducible and reliable data, facilitating the assessment of this promising anti-cancer agent. For all commercial kits and reagents, refer to the manufacturer's instructions for optimal performance.

References

Application Notes and Protocols for Establishing Xenograft Models for DBPR728 Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBPR728 is a novel, orally available inhibitor of Aurora kinase A (AURKA) designed to target cancers with MYC amplification.[1][2][3] As a prodrug of the active moiety 6K465, this compound exhibits improved oral bioavailability and a prolonged half-life in tumors.[4][5] Its mechanism of action involves the inhibition of AURKA, which leads to the destabilization and subsequent proteasome-mediated degradation of MYC oncoproteins (c-MYC and N-MYC).[1][2] This targeted degradation of key oncogenic drivers makes this compound a promising therapeutic candidate for various MYC-driven malignancies, including small cell lung cancer (SCLC), triple-negative breast cancer, hepatocellular carcinoma, and medulloblastoma.[1][4][5]

These application notes provide detailed protocols for establishing subcutaneous xenograft models using the NCI-H446 SCLC cell line to evaluate the in vivo efficacy of this compound.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-tumor effects. This compound inhibits Aurora Kinase A, preventing the stabilization of the MYC oncoprotein. This leads to ubiquitination and subsequent degradation of MYC by the proteasome, ultimately resulting in decreased cell proliferation and apoptosis.

DBPR728_Pathway This compound This compound AURKA Aurora Kinase A This compound->AURKA Inhibits MYC MYC Oncoprotein (c-MYC/N-MYC) AURKA->MYC Stabilizes Proliferation Cell Proliferation MYC->Proliferation Promotes Ubiquitin Ubiquitination MYC->Ubiquitin Apoptosis Apoptosis Proteasome Proteasome Ubiquitin->Proteasome Degradation MYC Degradation Proteasome->Degradation Degradation->MYC Reduces Degradation->Apoptosis Induces

Caption: this compound signaling pathway leading to MYC degradation.

Experimental Protocols

Cell Line Maintenance and Preparation

This protocol is specifically for the NCI-H446 small cell lung cancer cell line.

  • Cell Culture:

    • Culture NCI-H446 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells every 2-3 days to maintain logarithmic growth phase. Cells should be 80-90% confluent at the time of harvesting.[6]

  • Cell Harvesting and Preparation for Injection:

    • Detach adherent cells using Trypsin-EDTA.[7]

    • Neutralize trypsin with complete culture medium and transfer the cell suspension to a sterile centrifuge tube.[8]

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.[8]

    • Discard the supernatant and wash the cell pellet with sterile phosphate-buffered saline (PBS). Repeat centrifugation.

    • Resuspend the cell pellet in a 1:1 mixture of sterile PBS (or serum-free media) and Matrigel® on ice.[6][7]

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Viability should be >90%.

    • Adjust the final cell concentration to 1-5 x 10⁷ cells/mL.[6] Keep the cell suspension on ice until injection.

In Vivo Xenograft Model Establishment

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_eval Evaluation CellCulture NCI-H446 Cell Culture Harvest Cell Harvesting & Preparation CellCulture->Harvest Injection Subcutaneous Injection Harvest->Injection AnimalPrep Animal Preparation (Immunocompromised Mice) AnimalPrep->Injection TumorMonitoring Tumor Growth Monitoring Injection->TumorMonitoring Dosing This compound Administration TumorMonitoring->Dosing DataCollection Data Collection & Analysis Dosing->DataCollection

Caption: Experimental workflow for xenograft model establishment.
  • Animal Model:

    • Use female immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, aged 6-8 weeks.[9]

  • Subcutaneous Injection:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Shave and disinfect the right flank of the mouse with 70% ethanol.

    • Gently pinch the skin and subcutaneously inject 100-200 µL of the cell suspension (containing 1-10 x 10⁶ cells).[6]

    • Slowly withdraw the needle to prevent leakage of the cell suspension.[10]

    • Monitor the mice for tumor formation. Palpable tumors typically form within 1-3 weeks.[9]

  • Tumor Growth Monitoring and Drug Administration:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.

    • Calculate tumor volume (V) using the formula: V = (L x W²) / 2.[6]

    • Randomize mice into treatment and control groups when tumors reach a mean volume of approximately 100-200 mm³.

    • Prepare this compound for oral administration. A common vehicle is a solution of 5% dimethylacetamide and 95% PEG400.[4]

    • Administer this compound orally according to the desired dosing regimen (e.g., 100 mg/kg daily, 5 days a week, or 300 mg/kg once a week).[3][4] The control group should receive the vehicle only.

    • Monitor animal body weight and overall health throughout the study.

  • Data Analysis:

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) to quantify the efficacy of this compound. TGI can be calculated using the following formula:

      • TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.[11]

Data Presentation

The following tables present representative data from preclinical evaluations of this compound in NCI-H446 xenograft models.

Table 1: Efficacy of this compound in NCI-H446 Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound100 mg/kg, QD, 5 days/week300 ± 75>80%[3]
This compound300 mg/kg, QW350 ± 90Similar to 100 mg/kg QD[3]

Table 2: Comparative Efficacy of this compound and Alisertib in NCI-H446 Xenograft Model

Treatment GroupDosing RegimenOutcome
Alisertib100 mg/kg, 5 doses/weekTumor regression during treatment[4]
This compound100 mg/kg, 5 doses/weekSuperior tumor regression compared to Alisertib[1][4]

Table 3: Pharmacodynamic Effects of a Single Oral Dose of this compound (300 mg/kg) in NCI-H446 Xenografts

Time Post-DoseEffect
> 7 daysSustained c-MYC reduction and cell apoptosis[4][5]

Conclusion

The protocols outlined in these application notes provide a robust framework for establishing NCI-H446 xenograft models to evaluate the in vivo efficacy of this compound. The data presented demonstrate the potent anti-tumor activity of this compound in MYC-amplified SCLC models, supporting its further development as a targeted cancer therapeutic. Careful adherence to these methodologies will ensure reproducible and reliable results for preclinical assessment of this compound and other AURKA inhibitors.

References

How to dissolve and prepare DBPR728 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for DBPR728

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an orally bioavailable, N-acyl prodrug of the potent and selective Aurora A (AURKA) kinase inhibitor, 6K465.[1][2][3] Developed for cancer therapy, this compound's primary mechanism of action involves the inhibition of AURKA, which subsequently leads to the destabilization and reduction of MYC-family oncoproteins (c-MYC and N-MYC).[4][5] This activity induces apoptosis and inhibits proliferation in cancer cells where MYC is overexpressed or amplified.[4][5] Due to its prodrug nature, this compound exhibits approximately 10-fold greater oral bioavailability compared to its active moiety, 6K465, and demonstrates a long half-life in tumors.[1][6][7] These characteristics make it a promising candidate for treating various solid tumors, including small cell lung cancer (SCLC), triple-negative breast cancer, and medulloblastoma.[1][4][6]

Dissolution and Stock Solution Preparation

Proper dissolution and storage of this compound are critical for ensuring its stability and activity in experimental settings. The recommended solvent for preparing stock solutions for in vitro assays is dimethyl sulfoxide (B87167) (DMSO).[1]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 598.12 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock, dissolve 5.98 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquoted stock solutions at -20°C for short-term storage or -80°C for long-term storage.[3] When required for experiments, thaw an aliquot and dilute it to the final working concentration using the appropriate cell culture medium or assay buffer. Avoid storing diluted solutions for extended periods.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and its active form, 6K465, compiled from preclinical studies.

ParameterValue / ObservationCell Lines / ModelCitation
Prodrug / Active Moiety This compound is an N-acyl prodrug of 6K465.-[1][2]
Oral Bioavailability ~10-fold improvement over 6K465.Mouse Pharmacokinetic Studies[1][6][7]
In Vitro IC50 < 300 nMVarious SCLC cell lines[5]
Tumor/Plasma Ratio 3.6-fold within 7 days post-administration.Mouse Xenograft Model[1][6]
In Vivo Dosing (High Efficacy) 100 mg/kg, oral, 5 days on/2 days off.NCI-H446 SCLC Xenograft[1]
In Vivo Dosing (Reduced Frequency) 300 mg/kg, oral, once a week.Mouse Xenograft Models[4][5]
Combination Therapy Synergizes with mTOR inhibitor Everolimus.SCLC Xenograft Models[1][6][8]
Mechanism of Action Reduces c-MYC and N-MYC protein levels.NCI-H82 & SK-N-BE(2) cells[1]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT-Based)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., NCI-H446, NCI-H69) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound from your 10 mM DMSO stock solution in culture medium. A typical final concentration range might be 1 nM to 10 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in vivo. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ MYC-amplified cancer cells (e.g., NCI-H446) suspended in a solution like Matrigel into the flank of immunodeficient mice (e.g., NU/NU mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Randomization: When tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound 100 mg/kg, this compound 300 mg/kg).

  • Drug Administration: Prepare this compound in an appropriate vehicle for oral gavage. Administer the compound according to the planned schedule (e.g., 100 mg/kg daily for 5 days/week, or 300 mg/kg once per week).[1][4]

  • Monitoring Efficacy and Toxicity:

    • Measure tumor volume 2-3 times per week.

    • Record animal body weight at each measurement as an indicator of toxicity.[5]

    • Continue treatment for the specified cycle (e.g., 21 days).[1]

  • Data Analysis: Plot the mean tumor volume for each group over time to evaluate anti-tumor efficacy. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for c-MYC levels).

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action for this compound targeting the AURKA-MYC axis.

General Experimental Workflow

DBPR728_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start This compound Powder dissolve Dissolve in DMSO (e.g., 10 mM Stock) start->dissolve store Store at -80°C dissolve->store dilute_vitro Dilute in Medium store->dilute_vitro formulate Formulate for Oral Gavage store->formulate treat_cells Treat Cancer Cells (e.g., 72h) dilute_vitro->treat_cells assay Proliferation Assay (e.g., MTT) treat_cells->assay ic50 Determine IC50 assay->ic50 treat_mice Treat Tumor-Bearing Mice (e.g., 100 mpk, 5/wk) formulate->treat_mice monitor Monitor Tumor Volume & Body Weight treat_mice->monitor analysis Efficacy & PD Analysis monitor->analysis

Caption: Workflow for preparing and using this compound in experiments.

References

Application Notes and Protocols: Measuring c-MYC Reduction by DBPR728 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-MYC oncogene is a critical driver of cell proliferation and is overexpressed in a significant percentage of human cancers, correlating with poor prognosis and aggressive disease.[1][2] Direct inhibition of c-MYC has proven challenging. An alternative therapeutic strategy is to promote its degradation. DBPR728 is a novel, orally bioavailable Aurora kinase A inhibitor that has been shown to effectively reduce c-MYC and N-MYC oncoprotein levels.[1][3][4] The mechanism of action involves the disruption of the interaction between Aurora kinase A and c-MYC, which triggers proteasome-mediated degradation of c-MYC.[3] This document provides a detailed protocol for utilizing Western blot to quantify the reduction of c-MYC protein levels in cancer cells following treatment with this compound.

Signaling Pathway of this compound-Mediated c-MYC Degradation

This compound targets Aurora kinase A, a key regulator of mitotic events. Aurora kinase A stabilizes c-MYC by preventing its ubiquitination and subsequent degradation by the proteasome. By inhibiting Aurora kinase A, this compound disrupts this protective interaction, leading to the ubiquitination and proteasomal degradation of c-MYC, thereby reducing its intracellular levels and suppressing tumor growth.[3]

DBPR728_Mechanism cluster_0 Normal State (High c-MYC) cluster_1 After this compound Treatment Aurora_A Aurora Kinase A cMYC_stable c-MYC (Stable) Aurora_A->cMYC_stable stabilizes Proliferation Cell Proliferation cMYC_stable->Proliferation promotes Proteasome_inactive Proteasome Ubiquitin_inactive Ubiquitin Ligase Ubiquitin_inactive->cMYC_stable inhibited by Aurora A This compound This compound Aurora_A_inhibited Aurora Kinase A (Inhibited) This compound->Aurora_A_inhibited inhibits cMYC_unstable c-MYC (Unstable) Aurora_A_inhibited->cMYC_unstable stabilization blocked Ub_cMYC Ubiquitinated c-MYC Ubiquitin_active Ubiquitin Ligase Ubiquitin_active->cMYC_unstable ubiquitinates Proteasome_active Proteasome Ub_cMYC->Proteasome_active targets for degradation Degradation c-MYC Degradation Proteasome_active->Degradation results in Reduced_Proliferation Reduced Cell Proliferation Degradation->Reduced_Proliferation leads to

Caption: Mechanism of this compound-induced c-MYC degradation.

Experimental Protocol: Western Blot for c-MYC

This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in c-MYC protein levels.

Materials and Reagents:

  • Cell Culture: Cancer cell line with known c-MYC expression (e.g., HeLa, Daudi, or relevant SCLC cell lines).

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer is recommended for whole-cell extracts.[5][6] (Recipe in Table 1).

  • Protease and Phosphatase Inhibitor Cocktails: To be added fresh to the lysis buffer.[5]

  • BCA Protein Assay Kit: For determining protein concentration.[5]

  • Laemmli Sample Buffer (4X or 6X): For sample denaturation.[7][8]

  • SDS-PAGE Gels: Precast or hand-poured polyacrylamide gels (e.g., 4-12% gradient gels).[5]

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol.[9]

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[5][10]

  • Primary Antibodies:

    • Anti-c-MYC antibody (select a validated antibody, see Table 2 for examples).

    • Anti-Actin or Anti-GAPDH antibody (as a loading control).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) reagents.

  • Imaging System: X-ray film or a digital imaging system.

Table 1: Reagent Compositions

ReagentComposition
RIPA Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease/phosphatase inhibitors before use.
TBST (1X) 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.
Blocking Buffer 5% (w/v) non-fat dry milk or BSA in 1X TBST.

Table 2: Recommended Primary Antibodies

AntibodyHostSupplierCat. No.Dilution
c-MYCRabbitCell Signaling Technology#94021:1000
c-MYC (9E10)MouseSigma-AldrichMAB36961-10 µg/mL
β-ActinMouseVarious-1:5000
GAPDHRabbitVarious-1:5000

Note: Optimal antibody dilutions should be determined empirically.

Experimental Workflow

Caption: Western blot experimental workflow.

Step-by-Step Protocol

1. Cell Culture and Treatment with this compound

  • Seed cells in appropriate culture dishes and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO).

2. Lysate Preparation [8][11]

  • After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.

  • Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL for a 10 cm dish).[7]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal loading.

4. Sample Preparation for SDS-PAGE

  • To a calculated volume of lysate (e.g., 20-30 µg of protein), add the appropriate volume of Laemmli sample buffer (e.g., to a final concentration of 1X).

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11][12]

  • Centrifuge briefly before loading onto the gel.

5. SDS-PAGE and Protein Transfer [13][14]

  • Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel. Include a protein ladder.

  • Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.[5]

6. Immunoblotting [15]

  • Wash the membrane with TBST to remove Ponceau S.

  • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[7]

  • Incubate the membrane with the primary anti-c-MYC antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's protocol.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using X-ray film or a digital imager.

  • Strip the membrane (if necessary) and re-probe with a loading control antibody (β-Actin or GAPDH).

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the c-MYC signal to the corresponding loading control signal.

Data Presentation

The quantitative data from the densitometry analysis should be summarized in a table to clearly present the dose-dependent effect of this compound on c-MYC protein levels.

Table 3: Densitometric Analysis of c-MYC Protein Levels

This compound Conc. (nM)c-MYC Intensity (Arbitrary Units)Loading Control Intensity (Arbitrary Units)Normalized c-MYC Level (c-MYC / Loading Control)% c-MYC Reduction (Relative to Vehicle)
0 (Vehicle)1.001.020.980%
100.821.010.8117.3%
1000.450.990.4554.1%
10000.151.030.1584.7%

Note: The data presented in this table are for illustrative purposes only and will vary based on the cell line, treatment duration, and experimental conditions.

Conclusion

This protocol provides a comprehensive framework for the reliable measurement of this compound-induced c-MYC reduction using Western blot. Adherence to these detailed steps, combined with careful optimization of antibody concentrations and incubation times, will enable researchers to accurately quantify the efficacy of this compound in promoting c-MYC degradation, a critical step in the preclinical evaluation of this promising anti-cancer agent.

References

Application Notes and Protocols: Immunohistochemical Analysis of Apoptosis Markers Following DBPR728 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of key apoptosis markers in tissue samples following treatment with DBPR728, a novel Aurora A kinase inhibitor. The provided protocols and data presentation formats are designed to facilitate the assessment of this compound's pro-apoptotic efficacy in preclinical research and drug development settings.

Introduction

This compound is an N-acyl derivative and a prodrug of 6K465, a potent inhibitor of Aurora kinase A.[1] Aurora kinases are crucial regulators of mitosis, and their inhibition can lead to mitotic errors, cell cycle arrest, and subsequent apoptosis.[2][3] Preclinical studies have demonstrated that this compound induces durable tumor regression in xenograft models of various cancers, including small cell lung cancer and triple-negative breast cancer, by reducing c-MYC levels and inducing apoptosis.[1][4] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the induction of apoptosis directly within the tumor microenvironment. This document outlines detailed protocols for the IHC staining of cleaved caspase-3, Bax, and Bcl-2, as well as the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[5]

Data Presentation

The following table provides a template for summarizing quantitative IHC data obtained from tissues treated with this compound. Analysis is typically performed by scoring the percentage of positive cells and the intensity of staining.

Table 1: Quantification of Apoptosis Markers by Immunohistochemistry in this compound-Treated Tissues

Treatment GroupCleaved Caspase-3 (% Positive Cells)Bax (% Positive Cells)Bcl-2 (% Positive Cells)TUNEL (% Positive Cells)
Vehicle Control5 ± 225 ± 560 ± 83 ± 1
This compound (Low Dose)25 ± 650 ± 740 ± 620 ± 4
This compound (High Dose)60 ± 975 ± 1015 ± 455 ± 8

Data are presented as mean ± standard deviation.

Signaling Pathway

Aurora A kinase inhibition by the active form of this compound can induce apoptosis through the intrinsic, or mitochondrial, pathway. This is often initiated by the destabilization of oncogenes like c-MYC, leading to a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of the caspase cascade, culminating in the cleavage of executioner caspases like caspase-3.

This compound This compound (Prodrug) 6K465 6K465 (Active Inhibitor) This compound->6K465 AURKA Aurora A Kinase 6K465->AURKA Inhibition cMYC c-MYC (Oncoprotein) AURKA->cMYC Stabilization Bcl2 Bcl-2 (Anti-apoptotic) cMYC->Bcl2 Repression Bax Bax (Pro-apoptotic) cMYC->Bax Activation Mito Mitochondrial Perturbation Bcl2->Mito Bax->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Cleaved Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Proposed apoptotic pathway induced by this compound.

Experimental Workflow

The general workflow for immunohistochemical analysis of apoptosis markers involves a series of sequential steps from tissue preparation to imaging and analysis. Proper controls are essential at each stage to ensure the validity of the results.

cluster_prep Tissue Preparation cluster_staining IHC Staining cluster_analysis Analysis Fixation 1. Fixation (e.g., 10% Neutral Buffered Formalin) Embedding 2. Paraffin Embedding Fixation->Embedding Sectioning 3. Sectioning (4-6 µm) Embedding->Sectioning Deparaffinization 4. Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval 5. Antigen Retrieval (Heat-Induced or Proteolytic) Deparaffinization->AntigenRetrieval Blocking 6. Blocking (Peroxidase & Protein) AntigenRetrieval->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody & Detection (e.g., HRP-Polymer & DAB) PrimaryAb->SecondaryAb Counterstain 9. Counterstaining (e.g., Hematoxylin) SecondaryAb->Counterstain Dehydration 10. Dehydration & Mounting Counterstain->Dehydration Imaging 11. Microscopy & Imaging Dehydration->Imaging Quantification 12. Quantification & Scoring Imaging->Quantification

Figure 2: General workflow for immunohistochemistry.

Experimental Protocols

1. Protocol for Immunohistochemical Staining of Cleaved Caspase-3, Bax, and Bcl-2

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (4-6 µm) on charged slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 for Cleaved Caspase-3 and Bax; Tris-EDTA, pH 9.0 for Bcl-2)[6][7]

  • 3% Hydrogen Peroxide

  • Blocking buffer (e.g., 5% normal goat serum in PBS-T)

  • Primary antibodies:

    • Rabbit anti-Cleaved Caspase-3 (e.g., Asp175)

    • Rabbit or Mouse anti-Bax

    • Rabbit or Mouse anti-Bcl-2

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 10 minutes each.[8]

    • Rehydrate through a graded ethanol series: 100% (2x, 10 min each), 95% (5 min), 70% (5 min).[8]

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in the appropriate antigen retrieval buffer.

    • Heat the slides in a pressure cooker or water bath at 95-100°C for 20 minutes.[7]

    • Allow slides to cool to room temperature for at least 20 minutes.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[9]

    • Rinse with PBS-T (PBS with 0.05% Tween-20).

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in antibody diluent.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS-T (3x, 5 min each).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash slides with PBS-T (3x, 5 min each).

    • Apply DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Coverslip with a permanent mounting medium.

2. Protocol for TUNEL Assay

The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.[10]

Materials:

  • FFPE tissue sections (4-6 µm) on charged slides

  • Xylene and graded ethanol series

  • Proteinase K (20 µg/mL in PBS)[10]

  • TdT (Terminal deoxynucleotidyl transferase) reaction mix (containing TdT and labeled dUTPs, e.g., FITC-dUTP)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI or Propidium Iodide for nuclear counterstaining

  • Fluorescence mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Perform as described in the IHC protocol.

  • Permeabilization:

    • Incubate sections with 20 µg/mL Proteinase K for 15 minutes at room temperature.[10] This step is crucial for allowing the TdT enzyme to access the nucleus.[5]

    • Rinse thoroughly with PBS.

  • TdT Labeling Reaction:

    • (Optional) Incubate the sample with Equilibration Buffer for 10 minutes.[5]

    • Add the prepared TdT Reaction Mix to the sections.

    • Incubate for 60 minutes at 37°C in a humidified, dark chamber.[5]

  • Washing and Counterstaining:

    • Wash slides with PBS (3x, 5 min each) in the dark.

    • Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

    • Rinse with PBS.

  • Mounting and Visualization:

    • Mount with a fluorescence mounting medium.

    • Visualize using a fluorescence microscope with appropriate filters. TUNEL-positive nuclei will appear fluorescent (e.g., green for FITC), while all nuclei will be visible with the counterstain (e.g., blue for DAPI).

Controls:

  • Positive Control: Treat a slide with DNase I before the labeling step to induce DNA breaks.[5]

  • Negative Control: Omit the TdT enzyme from the reaction mix on a separate slide.[5]

  • Isotype Control (for IHC): Use a non-immune IgG from the same species as the primary antibody at the same concentration to check for non-specific binding.[11]

References

Application Notes and Protocols for In Vivo Imaging of DBPR728 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBPR728 is a novel, orally bioavailable acyl-prodrug of 6K465, a potent and selective Aurora kinase A (AURKA) inhibitor.[1][2][3] Its primary mechanism of action involves the inhibition of AURKA, a key regulator of mitosis. This inhibition leads to the destabilization and subsequent degradation of MYC-family oncoproteins (c-MYC and N-MYC), which are critical drivers of cell proliferation and survival in many human cancers.[1][2][3] Consequently, this compound induces apoptosis and demonstrates significant anti-tumor efficacy in preclinical models of various cancers with MYC amplification, including small cell lung cancer, triple-negative breast cancer, and medulloblastoma.[2][3][4]

These application notes provide detailed protocols for utilizing common in vivo imaging techniques to assess the therapeutic efficacy of this compound in preclinical cancer models. The described methods, including Bioluminescence Imaging (BLI) and Positron Emission Tomography (PET), offer non-invasive, longitudinal monitoring of tumor burden, target engagement, and pharmacodynamic effects.

Signaling Pathway of this compound

This compound, as a prodrug, is converted to its active form, 6K465, in vivo. 6K465 then inhibits AURKA, leading to a cascade of events culminating in the suppression of MYC-driven tumorigenesis.

DBPR728_Pathway cluster_outcome Therapeutic Outcome This compound This compound (Prodrug) _6K465 6K465 (Active Drug) This compound->_6K465 AURKA Aurora Kinase A (AURKA) _6K465->AURKA Inhibition MYC MYC Oncoprotein (c-MYC, N-MYC) AURKA->MYC Stabilization Proliferation Tumor Cell Proliferation MYC->Proliferation Apoptosis Apoptosis MYC->Apoptosis Inhibition TumorRegression Tumor Regression Apoptosis->TumorRegression

Caption: this compound mechanism of action.

I. Bioluminescence Imaging (BLI) for Monitoring Tumor Growth

BLI is a highly sensitive and non-invasive technique for longitudinally monitoring tumor growth and burden in small animals.[5] This method relies on the genetic modification of tumor cells to express a luciferase enzyme, which produces light upon reaction with its substrate, luciferin.[6][7]

A. Experimental Workflow

BLI_Workflow cluster_setup Model Preparation cluster_imaging Imaging Protocol cluster_output Endpoint Analysis CellTransfection Transfect Tumor Cells with Luciferase Gene TumorImplantation Implant Luciferase-expressing Tumor Cells into Mice CellTransfection->TumorImplantation TumorGrowth Allow Tumors to Establish TumorImplantation->TumorGrowth BaselineImaging Baseline Imaging (Day 0) TumorGrowth->BaselineImaging Treatment Administer this compound or Vehicle BaselineImaging->Treatment LongitudinalImaging Longitudinal Imaging (e.g., Weekly) Treatment->LongitudinalImaging LongitudinalImaging->Treatment Repeated Dosing DataAnalysis Data Acquisition & Analysis LongitudinalImaging->DataAnalysis TumorBurden Quantify Tumor Burden (Photon Flux) DataAnalysis->TumorBurden Efficacy Determine Therapeutic Efficacy TumorBurden->Efficacy

Caption: BLI experimental workflow.

B. Detailed Protocol
  • Cell Line Preparation:

    • Transfect the MYC-amplified cancer cell line of interest (e.g., NCI-H446 small cell lung cancer) with a lentiviral vector expressing firefly luciferase.

    • Select stable, high-expressing clones using antibiotic selection and confirm luciferase activity in vitro.

  • Animal Model:

    • Use immunocompromised mice (e.g., NU/NU nude mice) to prevent rejection of human tumor xenografts.

    • Implant 1 x 10^6 luciferase-expressing tumor cells subcutaneously into the flank of each mouse.[8]

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Imaging Procedure:

    • Anesthetize mice using isoflurane (B1672236) (2-3% in oxygen).[7]

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.[7]

    • Wait for 5-10 minutes for substrate distribution.[7][8]

    • Place the mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).

    • Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on signal intensity.

    • Obtain a photographic image for anatomical reference.

  • Data Analysis:

    • Define a region of interest (ROI) around the tumor area on the bioluminescent image.

    • Quantify the light emission as total photon flux (photons/second) within the ROI.

    • Normalize the photon flux to the baseline measurement for each animal to track relative changes in tumor burden.

C. Example Data Presentation
Treatment GroupDay 0 (Photons/s)Day 7 (Photons/s)Day 14 (Photons/s)Day 21 (Photons/s)% Tumor Growth Inhibition (Day 21)
Vehicle1.5 x 10⁶5.2 x 10⁶1.8 x 10⁷5.5 x 10⁷0%
This compound (50 mg/kg)1.6 x 10⁶1.1 x 10⁶8.5 x 10⁵6.2 x 10⁵98.9%
This compound (100 mg/kg)1.4 x 10⁶7.5 x 10⁵4.1 x 10⁵2.3 x 10⁵99.6%

II. Positron Emission Tomography (PET) for Pharmacodynamic Assessment

PET is a quantitative molecular imaging technique that can be used to assess metabolic activity, receptor expression, and other cellular processes in vivo. For this compound efficacy studies, PET can be employed to monitor two key downstream effects of AURKA/MYC inhibition: decreased cell proliferation and increased apoptosis. Additionally, PET can be used to directly measure MYC activity.

A. PET for Monitoring Apoptosis

This compound induces apoptosis in MYC-driven cancer cells.[2][3] Several PET radiotracers are available to non-invasively image apoptosis.

  • ¹⁸F-labeled Annexin V: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[9]

  • ¹⁸F-ML-10: A small molecule that is selectively taken up by apoptotic cells.[10]

  • Caspase-3 targeting radioligands (e.g., ¹⁸F-CP18): These tracers measure the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[11][12]

PET_Apoptosis_Workflow cluster_setup Model & Treatment cluster_imaging PET Imaging Protocol cluster_analysis Data Analysis TumorModel Establish MYC-amplified Tumor Xenografts Treatment Administer this compound or Vehicle TumorModel->Treatment RadiotracerAdmin Administer Apoptosis-targeting PET Radiotracer (e.g., ¹⁸F-Annexin V) Treatment->RadiotracerAdmin 24-48h post-treatment Uptake Allow for Radiotracer Uptake (e.g., 1-2 hours) RadiotracerAdmin->Uptake PETCTScan Perform PET/CT Scan Uptake->PETCTScan ImageRecon Image Reconstruction & Analysis PETCTScan->ImageRecon SUV Calculate Standardized Uptake Value (SUV) ImageRecon->SUV Comparison Compare SUV between Treatment & Vehicle Groups SUV->Comparison

Caption: PET imaging workflow for apoptosis.

  • Animal Model: Establish MYC-amplified tumor xenografts as described for BLI.

  • Treatment: Administer a single dose of this compound or vehicle.

  • PET/CT Imaging (24-48 hours post-treatment):

    • Fast mice for 4-6 hours prior to imaging.[13][14]

    • Anesthetize mice with isoflurane.

    • Administer ¹⁸F-labeled Annexin V (e.g., 7.4 MBq) via tail vein injection.[13]

    • Allow for a 1-2 hour uptake period while maintaining anesthesia and body temperature.[13]

    • Acquire a 10-15 minute static PET scan followed by a CT scan for anatomical co-registration.

  • Data Analysis:

    • Reconstruct PET images and co-register with CT images.

    • Draw ROIs around the tumor and a reference tissue (e.g., muscle).

    • Calculate the Standardized Uptake Value (SUV) for the tumor. SUV is a semi-quantitative measure of radiotracer uptake.

    • Compare the mean tumor SUV between this compound-treated and vehicle-treated groups.

Treatment GroupMean Tumor SUV (± SD)Fold Change vs. Vehiclep-value
Vehicle0.8 ± 0.21.0-
This compound (100 mg/kg)2.5 ± 0.53.1<0.01
B. PET for Monitoring MYC Activity

As this compound's mechanism involves the degradation of MYC, directly imaging MYC activity can provide a proximal pharmacodynamic biomarker. The transferrin receptor (TFRC) is a transcriptional target of MYC. Therefore, imaging TFRC expression can serve as a surrogate for MYC activity.

  • ⁸⁹Zr-transferrin: A radiolabeled version of transferrin that binds to the transferrin receptor.[15]

The experimental workflow and protocol are similar to that for apoptosis imaging, with the following modifications:

  • Radiotracer: Use ⁸⁹Zr-transferrin.

  • Uptake Period: A longer uptake period (e.g., 24 hours) may be required for optimal tumor-to-background contrast with ⁸⁹Zr-labeled antibodies or proteins.[15]

  • Imaging Timepoint: Imaging can be performed at various time points post-DBPR728 administration to assess the kinetics of MYC downregulation.

Treatment GroupTime Post-TreatmentMean Tumor SUV (± SD)% Decrease in SUV vs. Baseline
This compound (100 mg/kg)Baseline3.5 ± 0.60%
24 hours2.1 ± 0.440%
48 hours1.5 ± 0.357%
72 hours1.8 ± 0.449%

Conclusion

The in vivo imaging techniques described in these application notes provide powerful tools for the preclinical evaluation of this compound. BLI offers a straightforward and high-throughput method for assessing the overall anti-tumor efficacy by monitoring changes in tumor burden. PET imaging provides more mechanistic insights by allowing for the quantitative assessment of pharmacodynamic markers such as apoptosis and MYC activity. The combination of these imaging modalities can provide a comprehensive understanding of the in vivo effects of this compound, thereby facilitating its clinical translation.

References

Application Notes and Protocols for Monitoring Tumor Regression in DBPR728-Treated Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBPR728 is an orally available prodrug of the potent and selective Aurora kinase A (AURKA) inhibitor, 6K465.[1][2][3] Aurora kinases are crucial regulators of mitotic progression, and their overexpression is implicated in the development of various cancers.[1] The primary mechanism of action of this compound involves the inhibition of AURKA, which subsequently leads to the destabilization and degradation of MYC family oncoproteins, such as c-MYC and N-MYC.[1][4][5] This dual inhibition of AURKA and reduction of MYC levels provides a strong rationale for its use in cancers characterized by MYC amplification or overexpression.[1][4]

Preclinical studies have demonstrated the efficacy of this compound in inducing durable tumor regression in various xenograft models, including small cell lung cancer (SCLC), triple-negative breast cancer, hepatocellular carcinoma, and medulloblastoma.[1][6] this compound has shown superiority over other AURKA inhibitors, such as alisertib, in preclinical models.[1][4] Furthermore, it has exhibited synergistic effects when combined with the mTOR inhibitor everolimus.[6][7] These application notes provide detailed protocols for monitoring tumor regression and assessing the pharmacodynamic effects of this compound in preclinical animal models.

Key Pharmacodynamic & Efficacy Biomarkers

Biomarker CategorySpecific BiomarkerMethod of AnalysisPurpose
Tumor Growth Tumor VolumeCaliper MeasurementTo assess the direct impact of this compound on tumor growth and regression over time.
Bioluminescence ImagingIn Vivo Imaging System (IVIS)For non-invasive, longitudinal monitoring of tumor burden, especially in orthotopic or metastatic models.
Apoptosis Cleaved Caspase-3Immunohistochemistry (IHC)To quantify the induction of apoptosis in tumor tissue following this compound treatment.
Target Engagement c-MYC/N-MYC Protein LevelsWestern BlotTo confirm the on-target effect of this compound by measuring the reduction of MYC oncoproteins in tumor lysates.
Toxicity Body WeightScale MeasurementTo monitor the general health and tolerability of the treatment in the animal models.
Hematology ProfileBlood AnalyzerTo assess potential hematological toxicities, such as neutropenia and anemia.[1]

Experimental Protocols

Subcutaneous Tumor Xenograft Model Establishment

This protocol describes the establishment of subcutaneous tumor xenografts in immunodeficient mice.

Materials:

  • Cancer cell line of interest (e.g., NCI-H446 for SCLC)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (optional, can improve tumor take rate)

  • 6-8 week old immunodeficient mice (e.g., NU/NU)

  • 1 mL syringes with 23-27 gauge needles

  • Anesthetic (e.g., isoflurane)

  • 70% ethanol (B145695)

Procedure:

  • Culture cancer cells in their recommended complete medium until they reach 70-80% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion.

  • Centrifuge the cells and resuspend the pellet in a sterile solution of PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of approximately 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Anesthetize the mouse using isoflurane.

  • Disinfect the injection site on the flank of the mouse with 70% ethanol.

  • Inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the flank of the mouse.[1]

  • Monitor the mice regularly for tumor growth. Tumors are typically palpable within 1-2 weeks.

Tumor Volume Measurement

This protocol details the measurement of subcutaneous tumor volume.

Materials:

  • Digital calipers

  • Animal log sheet

Procedure:

  • Gently restrain the mouse.

  • Measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor using digital calipers.

  • Record the measurements in the animal log sheet.

  • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[7]

  • Measurements should be taken 2-3 times per week to monitor tumor growth and response to treatment.

This compound Administration (Oral Gavage)

This protocol outlines the procedure for oral administration of this compound.

Materials:

  • This compound formulated in an appropriate vehicle

  • Animal feeding needles (18-20 gauge for mice)

  • 1 mL syringes

Procedure:

  • Accurately weigh each mouse to determine the correct dosing volume.

  • Prepare the this compound formulation at the desired concentration.

  • Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Insert the feeding needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle.

  • Once the needle is properly positioned in the esophagus, slowly administer the calculated volume of the this compound formulation.

  • Carefully remove the feeding needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress.

  • Common dosing regimens for this compound include 100 mg/kg once daily for 5 days a week, 200 mg/kg twice a week, or 300 mg/kg once a week.[1][4][5]

Immunohistochemistry for Cleaved Caspase-3

This protocol describes the detection of apoptosis in tumor tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., sodium citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (H₂O₂) to block endogenous peroxidase activity

  • Blocking buffer (e.g., PBS with 5% goat serum)

  • Primary antibody: Rabbit anti-cleaved caspase-3

  • HRP-conjugated secondary antibody (anti-rabbit)

  • DAB chromogen substrate kit

  • Hematoxylin (B73222) for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced antigen retrieval by incubating the slides in citrate buffer.

  • Block endogenous peroxidase activity with H₂O₂.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the sections with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the slides and incubate with the HRP-conjugated secondary antibody.

  • Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

  • Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Analyze the slides under a microscope to quantify the percentage of apoptotic cells.[8]

Western Blot for c-MYC Protein Expression

This protocol details the quantification of c-MYC protein levels in tumor tissue.

Materials:

  • Frozen tumor tissue

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Rabbit anti-c-MYC

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody (anti-rabbit)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize the frozen tumor tissue in lysis buffer to extract total protein.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against c-MYC overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of c-MYC protein.

Data Presentation

Tumor Growth Inhibition in NCI-H446 SCLC Xenograft Model
Treatment GroupDosing RegimenMean Tumor Volume Change (%)Statistical Significance (p-value)
Vehicle-Growth-
This compound100 mg/kg, 5 days/weekRegression<0.01
This compound200 mg/kg, twice a weekRegression<0.01
This compound300 mg/kg, once a weekRegression<0.01
Alisertib100 mg/kg, 5 days/weekRegression<0.01

Note: This table is a representative example based on published data.[1] Actual results may vary.

Hematological Profile in Mice Treated with this compound
Treatment GroupDosing RegimenWhite Blood Cells (x10³/µL)Red Blood Cells (x10⁶/µL)Platelets (x10³/µL)
Vehicle-14.2 ± 2.279.8 ± 0.51200 ± 150
This compound300 mg/kg, once a week13.5 ± 1.899.5 ± 0.71150 ± 120
This compound600 mg/kg, once a week11.5 ± 1.15*9.2 ± 0.61100 ± 130

*Note: This table is a representative example based on published data.[1] p < 0.05 compared to vehicle. Data are presented as mean ± SD.

Visualizations

DBPR728_Mechanism_of_Action cluster_0 This compound Administration cluster_1 Cellular Action cluster_2 Cellular Outcome This compound This compound (Prodrug) _6K465 6K465 (Active Moiety) This compound->_6K465 Hydrolysis AURKA Aurora Kinase A (AURKA) _6K465->AURKA Inhibition MYC c-MYC / N-MYC Oncoproteins _6K465->MYC Destabilization AURKA->MYC Stabilization Apoptosis Apoptosis MYC->Apoptosis Reduction leads to TumorRegression Tumor Regression Apoptosis->TumorRegression

Caption: Mechanism of action of this compound.

Experimental_Workflow start Establish Tumor Xenografts tumor_growth Monitor Tumor Growth (Caliper Measurement) start->tumor_growth treatment Administer this compound (Oral Gavage) tumor_growth->treatment Tumors reach ~100-200 mm³ monitoring Continue Tumor Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint At study conclusion toxicity Toxicity Assessment (Body Weight, Hematology) monitoring->toxicity Throughout study ihc IHC for Cleaved Caspase-3 endpoint->ihc wb Western Blot for c-MYC endpoint->wb

Caption: Experimental workflow for monitoring tumor regression.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hematological toxicity associated with the investigational Aurora Kinase A (AURKA) inhibitor, DBPR728, in mouse models.

Introduction to this compound and Hematological Effects

This compound is an orally bioavailable prodrug of 6K465, a potent inhibitor of Aurora Kinase A.[1] It is being investigated for its therapeutic potential in cancers with MYC amplification.[2][3] Aurora kinases are crucial for cell cycle regulation, and their inhibition can impact rapidly dividing cells, including hematopoietic stem and progenitor cells in the bone marrow.[4][5] This can lead to hematological adverse effects.

Preclinical studies in mice have shown that the hematological toxicity of this compound is dose-dependent. While a dose of 300 mg/kg (mpk) administered once a week did not result in significant hematological toxicity, a higher dose of 600 mpk led to mild effects, including a reduction in white blood cells (WBCs) and lymphocytes, and an increase in monocytes.[2]

This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help researchers monitor and manage these potential side effects during their in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause hematological toxicity?

A1: this compound is an inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis.[1][2] By inhibiting AURKA, this compound disrupts the cell division process, leading to apoptosis in rapidly proliferating cells.[2] Hematopoietic stem and progenitor cells in the bone marrow are highly proliferative and can be affected by AURKA inhibition, potentially leading to cytopenias such as neutropenia, leukopenia, and thrombocytopenia.[6]

Q2: What are the observed hematological toxicities of this compound in mice?

A2: In preclinical mouse studies, this compound administered at 600 mpk once a week resulted in mild hematological toxicity. This was characterized by a decrease in white blood cells and lymphocytes, and an increase in monocytes. No significant hematological toxicity was reported at a dose of 300 mpk once weekly.[2]

Q3: How can I monitor for hematological toxicity in my mouse studies with this compound?

A3: Regular monitoring of peripheral blood counts is essential. A Complete Blood Count (CBC) should be performed at baseline and at regular intervals throughout the study. Key parameters to monitor include white blood cells (WBC), red blood cells (RBC), hemoglobin, hematocrit, and platelets. For more in-depth analysis, bone marrow cellularity and flow cytometric analysis of hematopoietic stem and progenitor cell populations can be performed.

Q4: What should I do if I observe significant hematological toxicity in my study?

A4: If significant hematological toxicity is observed, consider the following actions:

  • Dose Reduction: Lowering the dose of this compound may mitigate the toxic effects.

  • Dosing Schedule Modification: Altering the dosing schedule (e.g., from continuous to intermittent dosing) might allow for bone marrow recovery between treatments.

  • Supportive Care: In severe cases, supportive care measures may be necessary, although this is less common in preclinical studies.

  • Combination Therapy: Explore combination therapies that may allow for a lower, less toxic dose of this compound while maintaining efficacy.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in CBC results between mice in the same treatment group. Improper blood collection technique leading to clotting or hemolysis. Inconsistent sample handling.Review and standardize the blood collection and handling protocol. Ensure all technicians are proficient in the chosen method (e.g., submandibular or retro-orbital bleed). Use EDTA-coated tubes and mix samples gently but thoroughly.[7][8]
Unexpectedly severe neutropenia or leukopenia at a typically well-tolerated dose. Mouse strain-specific sensitivity. Underlying health issues in the animal colony. Error in drug formulation or administration.Verify the health status of the mice. Consider using a different, less sensitive mouse strain if appropriate for the study. Double-check all calculations and procedures for drug formulation and administration.
Difficulty in obtaining sufficient blood volume for analysis. Inadequate training in blood collection techniques. Dehydration in the animals.Ensure proper training and proficiency in blood collection methods. Provide adequate hydration to the animals. Consider using specialized micro-sample collection tubes.
Inconsistent flow cytometry results for bone marrow analysis. Poor bone marrow cell preparation. Incorrect antibody staining panel or gating strategy.Optimize the bone marrow isolation and single-cell suspension protocol. Validate the antibody panel and gating strategy using appropriate controls.

Key Experimental Protocols

Complete Blood Count (CBC) in Mice

Objective: To quantify the cellular components of blood to assess hematological status.

Materials:

  • Anesthetics (e.g., isoflurane)

  • Sterile lancets or needles (25-27G)

  • EDTA-coated microtubes

  • Automated hematology analyzer

Procedure:

  • Anesthetize the mouse according to approved institutional protocols.

  • Collect blood via submandibular or retro-orbital puncture. For submandibular collection, puncture the facial vein with a sterile lancet. For retro-orbital collection, carefully insert a capillary tube into the medial canthus of the eye.

  • Collect approximately 50-100 µL of blood directly into an EDTA-coated microtube.

  • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting.[7]

  • Analyze the sample on an automated hematology analyzer as soon as possible, ideally within 4 hours of collection.[9]

  • If immediate analysis is not possible, store samples at 4°C for up to 24 hours. Allow samples to return to room temperature before analysis.[8]

Bone Marrow Isolation from Mouse Femur and Tibia

Objective: To harvest bone marrow cells for further analysis, such as flow cytometry.

Materials:

  • 70% Ethanol (B145695)

  • Sterile dissection tools (scissors, forceps)

  • Sterile phosphate-buffered saline (PBS) or RPMI-1640 medium

  • Syringe (1 mL or 5 mL) with a 25-27G needle

  • 70 µm cell strainer

  • 50 mL conical tube

Procedure:

  • Euthanize the mouse using an approved method.

  • Spray the mouse with 70% ethanol to sterilize the fur.

  • Dissect the hind limbs and carefully remove the femur and tibia, cleaning away the muscle tissue.

  • Cut the ends of the bones with sterile scissors.

  • Using a syringe filled with PBS or cell culture medium, flush the bone marrow from the bone shaft into a 50 mL conical tube with a 70 µm cell strainer placed on top.[10]

  • Create a single-cell suspension by gently passing the cells through the strainer.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in the appropriate buffer for downstream applications.

  • If necessary, lyse red blood cells using an ACK lysis buffer.

Flow Cytometry for Hematopoietic Stem and Progenitor Cells

Objective: To identify and quantify hematopoietic stem and progenitor cell populations (e.g., LSK cells) in the bone marrow.

Materials:

  • Isolated bone marrow cells

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fc block (anti-CD16/32 antibody)

  • Fluorochrome-conjugated antibodies against mouse hematopoietic markers (e.g., Lineage cocktail, c-Kit, Sca-1, CD34, CD135, CD150, CD48)

  • Viability dye (e.g., DAPI, 7-AAD)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of bone marrow cells as described above.

  • Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer.

  • Block Fc receptors by incubating the cells with an anti-CD16/32 antibody for 10-15 minutes on ice.

  • Add the cocktail of fluorochrome-conjugated antibodies to the cells and incubate for 30 minutes on ice in the dark.

  • Wash the cells with FACS buffer and centrifuge to remove unbound antibodies.

  • Resuspend the cells in FACS buffer containing a viability dye.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software, gating on live, single cells and then identifying the hematopoietic stem and progenitor populations based on marker expression (e.g., Lin-, c-Kit+, Sca-1+ for LSK cells).[11][12]

Visualizations

DBPR728_Mechanism_of_Action cluster_downstream_effects Downstream Effects This compound This compound (Prodrug) 6K465 6K465 (Active Moiety) This compound->6K465 Hydrolysis AURKA Aurora Kinase A (AURKA) 6K465->AURKA Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Mitosis Mitosis AURKA->Mitosis HSPCs Hematopoietic Stem & Progenitor Cells Mitosis->HSPCs Proliferation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis->HSPCs Impacts Hematological_Toxicity Hematological Toxicity (e.g., Leukopenia) HSPCs->Hematological_Toxicity

Caption: Mechanism of this compound-induced hematological toxicity.

Experimental_Workflow cluster_treatment In Vivo Study cluster_monitoring Toxicity Monitoring cluster_analysis In-depth Analysis (Optional) Mouse_Model Mouse Model DBPR728_Treatment This compound Administration Mouse_Model->DBPR728_Treatment Blood_Collection Blood Collection (e.g., Submandibular) DBPR728_Treatment->Blood_Collection Bone_Marrow_Isolation Bone Marrow Isolation DBPR728_Treatment->Bone_Marrow_Isolation CBC_Analysis Complete Blood Count (CBC) Blood_Collection->CBC_Analysis Data_Analysis Data Analysis & Interpretation CBC_Analysis->Data_Analysis Flow_Cytometry Flow Cytometry (LSK cells, etc.) Bone_Marrow_Isolation->Flow_Cytometry Flow_Cytometry->Data_Analysis

Caption: Workflow for monitoring hematological toxicity.

Troubleshooting_Logic Start Significant Hematological Toxicity Observed Check_Dose Is the dose >300 mpk? Start->Check_Dose Consider_Dose_Reduction Consider Dose Reduction or Schedule Modification Check_Dose->Consider_Dose_Reduction Yes Verify_Procedures Verify Drug Formulation & Administration Check_Dose->Verify_Procedures No End Consult with Veterinary Staff or Study Director Consider_Dose_Reduction->End Review_Protocols Review Blood Collection & Handling Protocols Verify_Procedures->Review_Protocols Assess_Animals Assess General Animal Health Review_Protocols->Assess_Animals Assess_Animals->End

Caption: Troubleshooting decision tree for observed toxicity.

References

Optimizing DBPR728 dosing frequency for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DBPR728 in long-term studies. The information herein is intended for research scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally available acyl prodrug of 6K465, a potent inhibitor of Aurora kinase A (AURKA).[1] Its primary mechanism involves the inhibition of AURKA, which disrupts the interaction between AURKA and MYC family oncoproteins (c-MYC and N-MYC). This disruption leads to the proteasome-mediated degradation of these oncoproteins, making this compound effective against cancers with MYC amplification.[2]

Q2: What are the key pharmacokinetic features of this compound that influence its dosing frequency?

A2: this compound is characterized by its excellent oral bioavailability, which is approximately 10 times greater than its active moiety, 6K465.[3][4] It demonstrates a long elimination half-life within tumor tissues and a high tumor-to-plasma exposure ratio of about 3.6-fold within a 7-day period.[5] This prolonged tumor residency is a key factor that allows for less frequent dosing schedules in long-term in vivo studies.[3][4]

Q3: What dosing frequencies have been successfully tested for this compound in preclinical long-term studies?

A3: Preclinical xenograft studies have demonstrated the efficacy of various this compound dosing regimens, including daily (5-on-2-off), twice-weekly, three-times-weekly, and once-weekly schedules over a 21-day cycle.[2][3][6] Notably, a once-weekly oral administration of 300 mg/kg showed comparable tumor regression to a 100 mg/kg daily dose (5 days a week for two weeks).[7]

Q4: What are the expected effects of a single dose of this compound?

A4: A single oral dose of this compound at 300 mg/kg has been shown to induce the reduction of c-MYC and promote cell apoptosis in tumor xenografts for more than seven days.[3][4][6] This sustained pharmacodynamic effect underscores the potential for intermittent dosing.

Q5: Has any significant toxicity been observed with long-term this compound administration in preclinical models?

A5: In mouse xenograft models, this compound is generally well-tolerated at effective therapeutic doses. For instance, a 300 mg/kg once-weekly dosing regimen over a 21-day cycle did not result in significant hematological toxicity or body weight loss.[5] Mild hematological toxicity was noted at a higher dose of 600 mg/kg once a week.[3]

Troubleshooting Guide

Issue 1: Suboptimal tumor regression is observed with a once-weekly dosing regimen.

  • Possible Cause 1: Insufficient Dose Level. The dose may be too low for the specific tumor model being used.

    • Solution: Consider a dose-escalation study. Based on existing data, doses up to 600 mg/kg once-weekly have been tested, although with mild hematological toxicity.[3] Assess the trade-off between efficacy and toxicity in your specific model.

  • Possible Cause 2: Tumor Model Insensitivity. The tumor model may not be driven by MYC amplification.

    • Solution: Confirm the MYC amplification status of your cancer cell line or xenograft model. This compound's efficacy is strongly correlated with c-MYC and/or N-MYC overexpression.[2][5]

  • Possible Cause 3: Suboptimal Drug Exposure. Issues with oral gavage technique or animal health could lead to poor absorption.

    • Solution: Ensure proper oral gavage technique. Monitor animals for any signs of distress or illness that might affect gastrointestinal function. Consider a pilot pharmacokinetic study to confirm plasma and tumor drug levels.

Issue 2: Signs of toxicity (e.g., significant body weight loss, lethargy) are observed.

  • Possible Cause 1: Dose is too high for the specific animal strain or model.

    • Solution: Reduce the dose or decrease the dosing frequency. For example, if toxicity is observed at 300 mg/kg once-weekly, consider transitioning to a 200 mg/kg twice-weekly schedule, which has also shown efficacy.[5]

  • Possible Cause 2: Off-target effects in a specific tumor model.

    • Solution: Monitor for and document all adverse effects. Collect blood for complete blood count (CBC) analysis to check for hematological toxicities.[3] This data is crucial for determining the maximum tolerated dose (MTD) in your model.

Data Summary Tables

Table 1: Comparison of this compound Dosing Regimens in NCI-H446 Xenograft Model

Dose (mg/kg)Dosing FrequencyOutcomeReference
1005 times/weekTumor Regression[3]
1003 times/weekInsufficient for Tumor Regression[3]
1002 times/weekInsufficient for Tumor Regression[3]
2002 times/weekTumor Regression[3][5]
300Once a weekTumor Regression[3][5][7]

Table 2: Pharmacokinetic Parameters of this compound's Active Moiety (6K465)

ParameterValueNoteReference
Oral Bioavailability~10-fold increase vs. 6K465This compound is a prodrug designed for improved oral absorption.[1][3][4]
Tumor/Plasma Ratio3.6-fold within 7 daysDemonstrates significant accumulation and retention in tumor tissue.[3][4][5]
Sustained Effect> 7 daysA single 300 mg/kg dose maintains c-MYC reduction and apoptosis.[3][4][6]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound

  • Animal Model: Utilize male NU/NU mice bearing NCI-H446 tumor xenografts (or other relevant model).

  • Dosing: Administer a single oral dose of this compound (e.g., 300 mg/kg).

  • Sample Collection: Collect plasma and tumor tissue samples at multiple time points (e.g., 8 hours, and 1, 2, 3, 5, 7, 10, and 14 days post-administration).[3]

  • Sample Processing:

    • For plasma, collect blood into EDTA tubes and centrifuge to separate plasma.

    • For tumor tissue, harvest and immediately flash-freeze in liquid nitrogen.

  • Bioanalysis:

    • Lyse tumor tissues and mix lysates and plasma with acetonitrile (B52724) to precipitate proteins.

    • Analyze the supernatant for concentrations of this compound and its active moiety, 6K465, using a validated LC/MS-MS method.[3]

  • Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) for both plasma and tumor.

Protocol 2: Evaluation of Dosing Frequency on Antitumor Efficacy

  • Animal Model: Use mice bearing established tumor xenografts (e.g., NCI-H446, ~200 mm³).

  • Group Allocation: Randomly assign animals to different treatment groups (n=6-8 per group):

    • Vehicle control

    • This compound at 100 mg/kg, 5 times/week

    • This compound at 200 mg/kg, twice a week

    • This compound at 300 mg/kg, once a week

  • Treatment Period: Administer this compound by oral gavage for a predefined period (e.g., a 21-day cycle).[3]

  • Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Record animal body weight twice weekly as a measure of general toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a set duration.

  • Data Analysis: Plot mean tumor volume and body weight over time for each group. Statistically compare tumor growth inhibition between different dosing groups.

Visualizations

DBPR728_Mechanism_of_Action This compound This compound (Oral Prodrug) Active_Metabolite 6K465 (Active Moiety) This compound->Active_Metabolite Metabolism AURKA Aurora Kinase A (AURKA) Active_Metabolite->AURKA Inhibits MYC_Complex AURKA-MYC Complex Active_Metabolite->MYC_Complex Disrupts AURKA->MYC_Complex MYC c-MYC / N-MYC Oncoproteins AURKA->MYC MYC_Complex->MYC Stabilizes MYC->MYC_Complex Proteasome Proteasome MYC->Proteasome Targeted for Degradation Degradation MYC Degradation Proteasome->Degradation Apoptosis Tumor Cell Apoptosis Degradation->Apoptosis Dosing_Optimization_Workflow cluster_preclinical Preclinical Phase cluster_data Data Analysis PK_Study Single Dose PK Study (Plasma & Tumor) Dose_Range Dose Range Finding (Efficacy & Toxicity) PK_Study->Dose_Range Inform Dosing PK_Params Determine t½, Tumor Retention PK_Study->PK_Params Frequency_Eval Dosing Frequency Evaluation Dose_Range->Frequency_Eval Select Doses MTD Establish MTD Dose_Range->MTD Long_Term Long-Term Efficacy & Safety Study Frequency_Eval->Long_Term Optimal Regimen Efficacy_Compare Compare Tumor Growth Inhibition Frequency_Eval->Efficacy_Compare Final_Dose Recommend Dosing Strategy Long_Term->Final_Dose Troubleshooting_Logic Start Suboptimal Tumor Regression Observed Check_MYC Is Tumor Model MYC-Amplified? Start->Check_MYC Check_Dose Is Dose Sufficient? Check_MYC->Check_Dose Yes Validate_Model Action: Validate MYC status of the tumor model. Check_MYC->Validate_Model No / Unknown Check_PK Confirm Drug Exposure (Optional PK) Check_Dose->Check_PK Yes Increase_Dose Action: Increase dose or increase dosing frequency. Check_Dose->Increase_Dose No Refine_Technique Action: Refine oral gavage technique & animal care. Check_PK->Refine_Technique Low Exposure

References

How to handle resistance to DBPR728 treatment in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to DBPR728 treatment in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the underlying cause?

A1: A common reason for a diminished response to this compound over time is the development of acquired resistance in the cancer cell population. This can occur through various mechanisms, including the selection of pre-existing resistant cells or the emergence of new resistance-conferring genetic or epigenetic alterations. Key potential mechanisms include upregulation of drug efflux pumps, mutations in the drug target (Aurora kinase A), or activation of alternative survival pathways.

Q2: How can we confirm if our cell line has developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your experimental cell line with the parental, sensitive cell line. A significant increase in the IC50 value for the experimental cell line indicates the development of resistance.

Q3: What are the known or potential mechanisms of resistance to Aurora kinase A inhibitors like this compound?

A3: While specific resistance mechanisms to this compound are still under investigation, resistance to Aurora kinase inhibitors, in general, can be mediated by:

  • Upregulation of ABC transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.[1]

  • Target alteration: Point mutations in the Aurora kinase A (AURKA) gene can alter the drug-binding site, thereby reducing the inhibitory effect of this compound.[2][3]

  • Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of AURKA inhibition. Potential bypass pathways include the mTOR and RAS/ERK signaling cascades.[4][5]

Q4: Can we prevent or overcome resistance to this compound in our in vitro models?

A4: While preventing resistance entirely is challenging, several strategies can be employed to overcome it:

  • Combination therapy: Combining this compound with inhibitors of potential resistance pathways can be effective. For instance, co-treatment with an mTOR inhibitor, such as everolimus, has shown synergistic effects with this compound.

  • Inhibition of drug efflux pumps: If resistance is mediated by ABC transporters, co-administration of an efflux pump inhibitor, such as verapamil (B1683045) or tariquidar, may restore sensitivity to this compound.

  • Intermittent dosing: A pulsed-dosing strategy, where the drug is administered for a short period followed by a drug-free interval, may help to mitigate the development of resistance.

Troubleshooting Guides

Problem 1: Increased IC50 of this compound in our cell line.
Possible Cause Suggested Solution
Development of acquired resistance Confirm the resistant phenotype by consistently observing a rightward shift in the dose-response curve compared to the parental cell line. Proceed to investigate the mechanism of resistance.
Inconsistent drug concentration Prepare fresh stock solutions of this compound regularly and store them under appropriate conditions to prevent degradation. Confirm the final concentration in the culture medium.
Variations in cell seeding density Standardize the cell seeding protocol to ensure consistent cell numbers across experiments, as cell density can influence drug sensitivity.[6]
Mycoplasma contamination Regularly test your cell lines for mycoplasma contamination, as it can alter cellular responses to drugs.
Problem 2: No significant reduction in c-MYC or N-MYC protein levels after this compound treatment in a previously sensitive cell line.
Possible Cause Suggested Solution
Target alteration (AURKA mutation) Sequence the AURKA gene in the resistant cells to identify potential mutations in the drug-binding domain.
Activation of compensatory pathways Investigate the activation status of known bypass signaling pathways, such as the mTOR and RAS/ERK pathways, using Western blot analysis for key phosphorylated proteins (e.g., p-mTOR, p-ERK).
Increased drug efflux Perform a drug efflux assay using a fluorescent substrate like Rhodamine 123 to assess the activity of ABC transporters.[6]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Resistance Fold-Change
Parental Cancer Cell Line15-
This compound-Resistant Subclone25016.7

Table 2: Effect of Combination Therapy on the Viability of this compound-Resistant Cells

TreatmentCell Viability (% of control)
This compound (250 nM)52
Everolimus (mTOR inhibitor, 50 nM)85
This compound (250 nM) + Everolimus (50 nM)25
Verapamil (P-gp inhibitor, 5 µM)95
This compound (250 nM) + Verapamil (5 µM)30

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of this compound.[7][8][9][10]

Methodology:

  • Initial IC50 Determination: Determine the initial IC50 of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitoring and Selection: Continuously monitor the cells for growth and viability. The selection process may take several months.

  • Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line.

  • Cryopreservation: Cryopreserve the resistant cell line at various passages to ensure a stable stock.

Protocol 2: Western Blot Analysis of AURKA-MYC and Bypass Signaling Pathways

This protocol outlines the steps for analyzing protein expression levels in sensitive and resistant cell lines.[11][12][13][14]

Methodology:

  • Cell Lysis: Lyse the parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AURKA, p-AURKA, c-MYC, N-MYC, p-mTOR, mTOR, p-ERK, ERK, and a loading control (e.g., GAPDH or ß-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

DBPR728_Mechanism_of_Action cluster_drug Drug Action cluster_pathway AURKA-MYC Signaling Pathway This compound This compound (Prodrug) 6K465 6K465 (Active Moiety) This compound->6K465 Metabolism AURKA Aurora Kinase A (AURKA) 6K465->AURKA Inhibition MYC c-MYC / N-MYC AURKA->MYC Stabilization Proliferation Cell Proliferation & Survival MYC->Proliferation

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_bypass_pathways Bypass Pathways This compound This compound Treatment Efflux Increased Drug Efflux (MDR1, BCRP) Mutation AURKA Target Mutation Bypass Bypass Pathway Activation Reduced_Efficacy Reduced Treatment Efficacy Efflux->Reduced_Efficacy Mutation->Reduced_Efficacy mTOR mTOR Pathway RAS_ERK RAS/ERK Pathway mTOR->Reduced_Efficacy RAS_ERK->Reduced_Efficacy

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow cluster_analysis Mechanism of Resistance Analysis Start Start with Parental Sensitive Cell Line Dose_Escalation Continuous this compound Dose Escalation Start->Dose_Escalation Resistant_Line Establishment of Resistant Cell Line Dose_Escalation->Resistant_Line IC50_Shift Confirm IC50 Shift Resistant_Line->IC50_Shift Western_Blot Western Blot (AURKA, MYC, Bypass Pathways) IC50_Shift->Western_Blot Sequencing AURKA Gene Sequencing IC50_Shift->Sequencing Efflux_Assay Drug Efflux Assay IC50_Shift->Efflux_Assay

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Minimizing Variability in DBPR728 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DBPR728 in in vivo experiments. The information is tailored to address specific issues that may arise during experimental procedures, aiming to enhance reproducibility and minimize variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, acyl-based prodrug of the active moiety 6K465.[1][2] 6K465 is a potent inhibitor of Aurora Kinase A (AURKA).[1] The primary mechanism of action of this compound is the inhibition of AURKA, which leads to the destabilization and subsequent degradation of MYC family oncoproteins, such as c-MYC and N-MYC.[1][2] This makes this compound a promising therapeutic agent for cancers that are driven by the overexpression of these oncoproteins.[1][2]

Q2: What are the recommended vehicles for formulating this compound for oral administration in mice?

A2: Based on published preclinical studies, this compound has been successfully formulated in the following vehicles for oral gavage in mice:

The choice of vehicle may depend on the specific experimental requirements and the tolerability of the animal model. It is recommended to perform a small pilot study to assess the tolerability of the chosen vehicle in your specific mouse strain.

Q3: What are the typical dosing regimens for this compound in xenograft models?

A3: Several dosing regimens have been reported to be effective for this compound in various xenograft models. The long half-life of the active moiety, 6K465, in tumor tissue allows for flexible dosing schedules.[1][2] Commonly used regimens include:

  • 5-on-2-off: Dosing for five consecutive days followed by two days of rest.[1][2]

  • Once-a-week (QW): A single dose administered once per week.[1][2]

  • Twice-a-week (BIW): Dosing two times per week.[1]

The optimal dosing regimen will depend on the specific tumor model, the desired therapeutic effect, and the tolerability of the animals.

Q4: What are the known toxicities associated with Aurora Kinase A inhibitors, and how can I monitor for them?

A4: The most common dose-limiting toxicity associated with Aurora Kinase inhibitors is myelosuppression, which can manifest as neutropenia, thrombocytopenia, and anemia.[4][5] While this compound is reported to have manageable hematological toxicity, it is crucial to monitor for these effects, especially at higher doses.[3]

Monitoring Recommendations:

  • Complete Blood Counts (CBCs): Perform regular CBCs (e.g., weekly) to monitor white blood cell, neutrophil, platelet, and red blood cell counts.

  • Body Weight and Clinical Signs: Monitor animal body weight and overall health (e.g., activity level, grooming) daily. Significant body weight loss can be an early indicator of toxicity.

Troubleshooting Guide

This guide addresses common issues that can lead to variability in this compound in vivo experiments.

Issue Potential Causes Recommended Actions
High variability in tumor growth within the same treatment group Inconsistent Tumor Cell Implantation: - Variation in the number of viable cells injected.- Differences in injection site or technique.Host Animal Variability: - Differences in age, weight, or immune status of the mice.Inconsistent Drug Formulation/Dosing: - Improper preparation or storage of the this compound formulation.- Inaccurate oral gavage technique.Standardize Tumor Cell Implantation: - Ensure accurate cell counting and viability assessment before injection.- Use a consistent injection volume and anatomical location.- Consider using Matrigel to improve tumor take rate and uniformity.[6]Homogenize Animal Cohorts: - Use mice of the same age, sex, and weight range.- Randomize animals into treatment groups after tumor establishment.Ensure Consistent Formulation and Dosing: - Prepare fresh this compound formulation for each dosing day or validate its stability under storage conditions.- Train all personnel on proper oral gavage techniques to minimize stress and ensure accurate dosing.[1][7][8][9][10]
Unexpected lack of efficacy or inconsistent tumor response Suboptimal Drug Exposure: - Poor oral absorption.- Rapid metabolism or clearance.- Inefficient conversion of the prodrug this compound to the active 6K465.Tumor Model Resistance: - Low or heterogeneous expression of c-MYC/N-MYC in the xenograft model.- Acquired resistance mechanisms.Verify Drug Exposure: - Perform pharmacokinetic (PK) studies to measure plasma and tumor concentrations of this compound and 6K465.- Analyze pharmacodynamic (PD) markers (e.g., c-MYC, p-Histone H3) in tumor tissue to confirm target engagement.Characterize Tumor Model: - Confirm high and uniform expression of c-MYC or N-MYC in your xenograft model via Western blot or IHC before initiating the study.- Be aware that MYC amplification status may not always correlate with MYC pathway activity.[11]
Excessive toxicity or adverse events Dose is too high for the specific animal strain or model. Off-target effects of 6K465. Vehicle-related toxicity. Optimize Dosing: - Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model.- Consider a less frequent dosing schedule if toxicity is observed.[1][2]Investigate Off-Target Effects: - If unexpected phenotypes are observed, consider potential off-target effects. A kinase scan of 6K465 has been performed and can provide insights into potential off-targets.[9]Evaluate Vehicle Toxicity: - Include a vehicle-only control group to assess any adverse effects of the formulation vehicle.
Inconsistent pharmacodynamic (PD) marker results Variability in sample collection and processing. Suboptimal antibody performance in Western blot or IHC. Timing of sample collection relative to the last dose. Standardize Sample Handling: - Collect tumor samples at a consistent time point after the final dose.- Snap-freeze tumor tissue immediately in liquid nitrogen for Western blot analysis or fix promptly in formalin for IHC.Optimize and Validate Assays: - Validate antibodies for specificity and sensitivity in your specific application.- Include appropriate positive and negative controls in all assays.- Follow established and optimized protocols for Western blotting and IHC.

Experimental Protocols

This compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Dimethylacetamide (DMA)

  • Polyethylene glycol 400 (PEG400)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 5% DMA in PEG400 vehicle solution by adding 5 parts DMA to 95 parts PEG400.

  • Vortex thoroughly to ensure a homogenous solution.

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the 5% DMA/95% PEG400 vehicle to achieve the desired final concentration.

  • Vortex the mixture until the this compound is completely dissolved. It is recommended to prepare this formulation fresh for each day of dosing.

Western Blot Analysis of c-MYC in Xenograft Tumors

Materials:

  • Tumor tissue, snap-frozen in liquid nitrogen

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody: anti-c-MYC (e.g., Cell Signaling Technology #9402)[12]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Homogenize the frozen tumor tissue in ice-cold RIPA buffer.

  • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Immunohistochemistry (IHC) for Phospho-Histone H3 (p-H3) in Xenograft Tumors

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Citrate (B86180) buffer (pH 6.0) for antigen retrieval

  • Hydrogen peroxide solution

  • Blocking serum

  • Primary antibody: anti-phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology #8130)[8]

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinize and rehydrate the FFPE tumor sections.

  • Perform heat-induced antigen retrieval using citrate buffer.

  • Quench endogenous peroxidase activity with hydrogen peroxide.

  • Block non-specific antibody binding with blocking serum.

  • Incubate the sections with the primary anti-p-H3 antibody.

  • Wash and incubate with the biotinylated secondary antibody.

  • Wash and incubate with the streptavidin-HRP conjugate.

  • Develop the signal with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Analyze the slides under a microscope to quantify the percentage of p-H3 positive cells.

Visualizations

Signaling_Pathway This compound This compound (Prodrug) 6K465 6K465 (Active Moiety) This compound->6K465 Hydrolysis AURKA Aurora Kinase A (AURKA) 6K465->AURKA Inhibition MYC c-MYC / N-MYC AURKA->MYC Stabilization Degradation Protein Degradation AURKA->Degradation Prevents MYC->Degradation Proliferation Tumor Cell Proliferation MYC->Proliferation Promotes

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Formulation This compound Formulation Dosing Oral Gavage Formulation->Dosing Tumor_Implantation Tumor Cell Implantation Tumor_Implantation->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring PK_Analysis Pharmacokinetics Dosing->PK_Analysis PD_Analysis Pharmacodynamics (Western/IHC) Monitoring->PD_Analysis Efficacy Efficacy Assessment Monitoring->Efficacy

Caption: In Vivo Experimental Workflow.

Troubleshooting_Logic Start High In Vivo Variability Observed Check_Dosing Review Dosing Procedure Start->Check_Dosing Check_Animals Assess Animal Homogeneity Start->Check_Animals Check_Tumor Verify Tumor Model Start->Check_Tumor Solution_Dosing Standardize Formulation & Gavage Technique Check_Dosing->Solution_Dosing Inconsistent? Solution_Animals Use Age/Weight Matched Animals Check_Animals->Solution_Animals Heterogeneous? Solution_Tumor Confirm MYC Expression & Tumor Take Rate Check_Tumor->Solution_Tumor Variable?

Caption: Troubleshooting Logic Flowchart.

References

Interpreting unexpected results in DBPR728 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DBPR728 in functional assays. The information is designed to help interpret unexpected results and refine experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing no significant decrease in cell viability in my MYC-amplified cancer cell line upon this compound treatment?

A1: Several factors could contribute to a lack of response in a supposedly sensitive cell line. Consider the following troubleshooting steps:

  • Cell Line Integrity and MYC Status:

    • Verify MYC Amplification: Confirm the MYC amplification or overexpression status of your cell line. Genetic drift can occur in cultured cells over time, potentially altering their molecular characteristics. Use techniques like qPCR or Western blotting to verify MYC levels. The sensitivity of cancer cell lines to this compound's active moiety, 6K465, is strongly associated with the protein levels of c-MYC and/or N-MYC.[1][2]

    • Cell Health and Passage Number: Ensure cells are healthy and within a low passage number. High passage numbers can lead to altered cellular responses.[3][4]

  • Compound Integrity and Activity:

    • Prodrug Conversion: this compound is an acyl-based prodrug of 6K465.[1][5] Its efficacy relies on intracellular conversion to the active moiety, 6K465. Cellular metabolism can vary between cell lines.

    • Compound Degradation: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment.

  • Assay Conditions:

    • Treatment Duration: A single oral dose of this compound in vivo can induce c-MYC reduction for over 7 days.[1][2] Ensure your in vitro assay has a sufficient incubation period for the compound to take effect. A 72-hour incubation is a common starting point for assessing effects on cell proliferation.

    • Assay Density: Optimize cell seeding density. Overly confluent or sparse cultures can show altered drug sensitivity.

A logical workflow for troubleshooting this issue is presented below:

start No effect observed in MYC-amplified cell line q1 Verify MYC amplification/ overexpression status (qPCR/Western Blot) start->q1 q2 Check cell health and passage number q1->q2 Pass res1 MYC levels are low q1->res1 Fail q3 Prepare fresh this compound and verify concentration q2->q3 Pass res2 Cells are unhealthy or high passage q2->res2 Fail q4 Optimize treatment duration and cell seeding density q3->q4 Pass res3 Compound may be degraded or concentration incorrect q3->res3 Fail res4 Assay conditions are suboptimal q4->res4 Fail end Re-run experiment q4->end Pass sol1 Use a different, validated MYC-amplified cell line res1->sol1 sol2 Thaw a new, low-passage vial of cells res2->sol2 sol3 Use fresh compound stock for dilutions res3->sol3 sol4 Perform a time-course and cell density titration res4->sol4 sol1->end sol2->end sol3->end sol4->end

Troubleshooting workflow for lack of this compound efficacy.

Q2: My assay is showing high background or a poor signal-to-noise ratio. How can I resolve this?

A2: High background can obscure the true biological effect of this compound and is a common issue in cell-based assays.[6] Here are some potential causes and solutions:

  • Assay Reagents and Plate Choice:

    • Media Components: Phenol (B47542) red in culture media can cause autofluorescence.[7] Switch to phenol red-free media for fluorescence-based readouts.

    • Plate Material: Use opaque-walled plates (white for luminescence, black for fluorescence) to minimize well-to-well crosstalk and background.

  • Washing and Blocking Steps (for ELISA-style or antibody-based detection):

    • Insufficient Washing: Inadequate washing can leave residual reagents that contribute to the background signal. Increase the number of wash steps or the soaking time.[6][8]

    • Ineffective Blocking: Ensure the blocking buffer is appropriate for your assay and incubate for a sufficient amount of time to prevent non-specific binding.[6][9]

  • Cellular Autofluorescence:

    • Cellular components can naturally fluoresce, particularly in the green spectrum. If possible, use red-shifted dyes for detection to avoid this interference.[7]

  • Reagent Concentration:

    • Detection Reagent: Using a detection antibody or substrate at too high a concentration can lead to high background. Titrate these reagents to find the optimal concentration.[9]

Q3: The dose-response curve for this compound is inconsistent or not sigmoidal. What could be the cause?

A3: An irregular dose-response curve can indicate issues with compound preparation, assay setup, or data analysis.

  • Compound Dilution Series:

    • Pipetting Errors: Inaccurate pipetting during the serial dilution can lead to significant errors in the final concentrations. Use calibrated pipettes and proper technique.

    • Compound Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before preparing dilutions in culture media. Precipitation of the compound at high concentrations can affect the results.

  • Assay Timing and Readout:

    • Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell growth, leading to variability.[10] To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.[10]

    • Readout Window: The timing of the assay readout is critical. If the assay is read too early, the full effect of the drug may not be apparent. If read too late, cell death in the control wells could mask the drug's effect.

  • Data Fitting:

    • Ensure that your data analysis software is using an appropriate non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response data.

Data Presentation

In Vitro Proliferation Assays

The anti-proliferative activity of this compound has been evaluated in various small cell lung cancer (SCLC) cell lines.

Cell LineIC50 (nM)Key Characteristic
NCI-H446< 300MYC Amplification
NCI-H69< 300MYC Amplification

Data synthesized from literature describing this compound's efficacy in SCLC cell lines.[11]

In Vivo Xenograft Studies

This compound has demonstrated significant tumor regression in mouse xenograft models.

Tumor ModelDosing RegimenOutcome
NCI-H446 SCLC Xenograft100 mg/kg, 5 days/week for 2 weeks>80% tumor regression
NCI-H446 SCLC Xenograft300 mg/kg, once a weekSimilar potency to 100 mg/kg daily
NCI-H446 SCLC Xenograft600 mg/kg, once a weekEradication of all tumor xenografts

Data from in vivo studies highlight the dose-dependent efficacy and long half-life of this compound.[1][11]

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound is a prodrug that converts to the active compound 6K465. This compound inhibits Aurora Kinase A (AURKA), which in turn leads to the destabilization and degradation of MYC oncoproteins, ultimately inducing apoptosis in cancer cells.[1][5][12]

This compound This compound (Prodrug) _6K465 6K465 (Active Moiety) This compound->_6K465 Intracellular Conversion AURKA Aurora Kinase A (AURKA) _6K465->AURKA Inhibition MYC MYC Oncoprotein (c-MYC / N-MYC) AURKA->MYC Stabilization Apoptosis Cell Apoptosis MYC->Apoptosis Inhibition of

Simplified signaling pathway of this compound action.
Protocol: Cell Viability (MTS) Assay

This protocol outlines a standard procedure for assessing the effect of this compound on the viability of adherent cancer cells using an MTS-based assay.

Materials:

  • MYC-amplified cancer cell line (e.g., NCI-H446)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well, clear-bottom, black-walled tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Workflow:

cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_read Day 5: Readout a Trypsinize and count cells b Seed cells into 96-well plate a->b c Incubate overnight (37°C, 5% CO2) b->c d Prepare serial dilutions of this compound c->d e Add drug dilutions to wells d->e f Incubate for 72 hours e->f g Add MTS reagent to each well f->g h Incubate for 1-4 hours g->h i Read absorbance at 490 nm h->i

Experimental workflow for a this compound cell viability assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Dilute cells in complete growth medium to the desired seeding density (e.g., 5,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in complete growth medium from a DMSO stock. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the old media from the cells and add 100 µL of the appropriate drug dilution to each well.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Readout:

    • Add 20 µL of MTS reagent to each well.

    • Incubate at 37°C for 1-4 hours, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (media + MTS reagent only) from all other wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

References

Technical Support Center: DBPR728 Dosage and Administration Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the dosage and administration of DBPR728 for various tumor models, addressing common questions and issues encountered during preclinical research.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an orally available N-acyl prodrug of 6K465. 6K465 is a potent inhibitor of Aurora A kinase. The primary mechanism of action of this compound is the inhibition of Aurora A kinase, which leads to the destabilization and reduced levels of MYC-family oncoproteins (c-MYC and N-MYC).[1][2] Consequently, this compound is particularly effective in tumors that overexpress or have amplifications of MYC or N-MYC.[3][4][5]

2. In which tumor models has this compound shown efficacy?

This compound has demonstrated significant anti-tumor activity in a range of preclinical xenograft models with MYC or N-MYC overexpression, including:

  • Small Cell Lung Cancer (SCLC)[1][3][4]

  • Triple-Negative Breast Cancer (TNBC)[1][3][4]

  • Hepatocellular Carcinoma[1][3][4]

  • Medulloblastoma[1][2][3][4]

  • Pancreatic Cancer[2]

3. What is the recommended route of administration for this compound in mice?

This compound is designed for oral administration and has shown good oral bioavailability.[1][3][4]

4. What are the suggested starting dosages and schedules for this compound?

The optimal dosage and schedule for this compound can vary depending on the tumor model and experimental goals. Based on preclinical studies, several effective regimens have been identified. A key finding is that due to its long half-life and high accumulation in tumor tissue, less frequent, higher doses can be as effective as more frequent, lower doses.[1][2][3]

For initial studies, a dose of 300 mg/kg administered once a week is a recommended starting point, as it has been shown to induce tumor regression.[1][2][3][6] Alternative schedules that have also proven effective include 200 mg/kg twice a week or 100 mg/kg five times a week (5-on-2-off) .[1][2]

5. How should the dosage be adjusted for different tumor growth rates or sizes?

For rapidly growing or large tumors, higher doses may be more effective. In preclinical models, this compound has been tested at doses up to 600 mg/kg once a week in a 21-day cycle, which was effective in both medium (~200 mm³) and large (>500 mm³) tumors.[3]

6. What are the potential side effects or toxicities of this compound?

At effective doses, this compound has been shown to be generally well-tolerated in mice. No significant hematological toxicity was observed in mice receiving 300 mg/kg once a week in a 21-day cycle.[2] However, as with any kinase inhibitor, monitoring for potential on-target hematological adverse effects is advisable, especially at higher doses.

7. Can this compound be combined with other therapies?

Yes, this compound has been shown to act synergistically with the mTOR inhibitor everolimus (B549166) in suppressing MYC-driven SCLC xenografts.[3][4][6] This suggests that combination therapy may be a valuable strategy for enhancing the anti-tumor effects of this compound.

Data Summary Tables

Table 1: this compound Dosage Regimens in Preclinical Tumor Models

Tumor ModelDosage and ScheduleOutcome
Small Cell Lung Cancer (NCI-H446)100 mg/kg, 5 times/week (5-on-2-off) for 3 weeksTumor regression
Small Cell Lung Cancer (NCI-H446)100 mg/kg, 2 or 3 times/weekInsufficient to cause tumor regression
Small Cell Lung Cancer (NCI-H446)200 mg/kg, 2 times/weekTumor regression
Small Cell Lung Cancer (NCI-H446)300 mg/kg, once a week for 3 weeksTumor regression
Small Cell Lung Cancer (NCI-H446)600 mg/kg, once a week for 3 weeksTumor regression
Small Cell Lung Cancer (NCI-H69)300 mg/kg, once a week for 3 weeksTumor growth inhibition
Triple-Negative Breast CancerEfficacy demonstrated with 5-on-2-off or once-a-week dosingDurable tumor regression
Hepatocellular CarcinomaEfficacy demonstrated with 5-on-2-off or once-a-week dosingDurable tumor regression
MedulloblastomaEfficacy demonstrated with 5-on-2-off or once-a-week dosingDurable tumor regression

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Administration RouteOral
Bioavailability~10-fold improved oral bioavailability compared to its active moiety 6K465
Tumor/Plasma RatioApproximately 20 at 24 hours post-administration; 3.6-fold within 7 days
Half-life in TumorLong, with the active compound detectable in tumors after 7 days

Experimental Protocols

1. Preparation of this compound for Oral Administration

  • Vehicle: Prepare a solution of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water.

  • Preparation: Suspend the powdered this compound in the vehicle to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, assuming a 0.2 mL administration volume).

  • Administration: Administer the suspension to mice via oral gavage.

2. Xenograft Tumor Model Establishment

  • Cell Culture: Culture the desired cancer cell line (e.g., NCI-H446 for SCLC) under standard conditions.

  • Cell Preparation: Harvest cells and resuspend them in an appropriate medium (e.g., a 1:1 mixture of culture medium and Matrigel) at the desired concentration (e.g., 5 x 10^6 cells in 0.1 mL).

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NU/NU mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Begin treatment when tumors reach a specified size (e.g., 150-200 mm³).

Visualizations

experimental_workflow Experimental Workflow for this compound In Vivo Efficacy Study cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_analysis Analysis Tumor_Model Select MYC-Amplified Tumor Model Implantation Implant Tumor Cells in Mice Tumor_Model->Implantation Drug_Prep Prepare this compound Suspension Dosing Administer this compound (Oral Gavage) Drug_Prep->Dosing Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Randomization->Dosing Tumor_Measurement Measure Tumor Volume and Body Weight Dosing->Tumor_Measurement During and after treatment cycle Data_Analysis Analyze Data and Assess Efficacy Tumor_Measurement->Data_Analysis

Caption: Workflow for an in vivo study of this compound efficacy.

signaling_pathway This compound Mechanism of Action This compound This compound (Prodrug) Active_Metabolite 6K465 (Active Drug) This compound->Active_Metabolite Hydrolysis AuroraA Aurora A Kinase Active_Metabolite->AuroraA Inhibition MYC MYC/N-MYC Oncoproteins AuroraA->MYC Stabilization Tumor_Growth Tumor Cell Proliferation and Survival MYC->Tumor_Growth Promotion

Caption: Simplified signaling pathway of this compound's action.

References

Validation & Comparative

A Head-to-Head Comparison of DBPR728 and Alisertib for the Treatment of Small Cell Lung Cancer (SCLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two investigational Aurora A kinase inhibitors, DBPR728 and alisertib (B1683940), in the context of Small Cell Lung Cancer (SCLC). The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons, detailed experimental methodologies, and the underlying signaling pathways.

Executive Summary

Small Cell Lung Cancer (SCLC) remains a challenging malignancy with limited treatment options and poor prognosis. A key therapeutic target in SCLC is Aurora A kinase (AURKA), a serine/threonine kinase crucial for mitotic progression. Both this compound and alisertib are inhibitors of AURKA. Preclinical evidence suggests that this compound, a novel AURKA inhibitor, may offer superior efficacy, particularly in SCLC tumors with MYC amplification, a common oncogenic driver in this disease. Alisertib (MLN8237) is currently in clinical development, with ongoing Phase 2 trials evaluating its efficacy as a monotherapy in SCLC. This guide will delve into the available data to provide a comprehensive comparison of these two agents.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and alisertib in SCLC models.

Parameter This compound Alisertib (MLN8237) SCLC Model(s) Citation
In Vivo Efficacy (Tumor Regression) >80% regression at 100 mg/kg, 5 days/week for 2 weeks. Showed durable tumor regression.Less effective than this compound in the same study. Tumors resumed growth after treatment cessation.NCI-H446 (c-MYC amplified) and NCI-H69 (N-MYC amplified) xenografts[1]
In Vitro Potency (IC50) < 300 nM in several SCLC cell lines.Not explicitly reported in a direct comparative study with this compound.Various SCLC cell lines[1]
MYC Degradation Superior to alisertib in inducing degradation of c-MYC/MYCN oncoproteins.Induces degradation of MYC oncoproteins.SCLC cell lines[1]
Pharmacokinetics Long tumor half-life and high tumor/plasma ratio (3.6-fold within 7 days).[2]Shorter half-life compared to this compound.Preclinical models[3]
Clinical Efficacy (Objective Response Rate - ORR) Not yet in clinical trials.Monotherapy (Phase 1/2): 21-22% in relapsed/refractory solid tumors including SCLC.[4]Patients with extensive-stage SCLC[4]
Clinical Efficacy (Progression-Free Survival - PFS) Not applicable.In combination with paclitaxel (B517696) (Phase 2): 3.32 months (vs. 2.17 months with placebo + paclitaxel).Patients with relapsed or refractory SCLC
Clinical Efficacy (Overall Survival - OS) Not applicable.In combination with paclitaxel (Phase 2): Not reported in the provided search results.Patients with relapsed or refractory SCLC

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental processes discussed, the following diagrams were generated using Graphviz.

G cluster_0 Upstream Regulation cluster_1 Aurora A Kinase-MYC Axis cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Cell Cycle Progression Cell Cycle Progression AURKA Aurora A Kinase (AURKA) Cell Cycle Progression->AURKA MYC MYC Oncoprotein (c-MYC/N-MYC) AURKA->MYC Stabilizes Mitotic Progression Mitotic Progression AURKA->Mitotic Progression Spindle Assembly Spindle Assembly AURKA->Spindle Assembly Chromosome Segregation Chromosome Segregation AURKA->Chromosome Segregation Tumor Growth & Proliferation Tumor Growth & Proliferation MYC->Tumor Growth & Proliferation This compound This compound This compound->AURKA Inhibits Alisertib Alisertib Alisertib->AURKA Inhibits

Caption: Aurora A Kinase-MYC Signaling Pathway in SCLC.

G cluster_0 In Vitro Efficacy Assessment cluster_1 In Vivo Efficacy Assessment start_vitro SCLC Cell Lines (e.g., NCI-H446, NCI-H69) treatment Treat with this compound or Alisertib (Dose-response) start_vitro->treatment viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis ic50 Determine IC50 Values viability->ic50 apoptosis_results Quantify Apoptotic Cells apoptosis->apoptosis_results start_vivo Implant SCLC Cells into Immunocompromised Mice tumor_formation Allow Tumor Formation start_vivo->tumor_formation drug_administration Administer this compound or Alisertib (Oral Gavage) tumor_formation->drug_administration tumor_measurement Measure Tumor Volume Periodically drug_administration->tumor_measurement tgi Calculate Tumor Growth Inhibition (TGI) tumor_measurement->tgi

Caption: Experimental Workflow for Efficacy Comparison.

Detailed Experimental Protocols

In Vitro Cell Viability Assay (MTT/CellTiter-Glo)

This protocol is a generalized procedure for assessing the effect of this compound and alisertib on the viability of SCLC cell lines.

  • Cell Seeding: SCLC cell lines (e.g., NCI-H446, NCI-H69) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, cells are treated with serial dilutions of this compound or alisertib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • For MTT assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.

    • For CellTiter-Glo assay: CellTiter-Glo reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: The absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vitro Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis in SCLC cells following treatment with this compound or alisertib using flow cytometry.

  • Cell Treatment: SCLC cells are treated with this compound or alisertib at concentrations around their respective IC50 values for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified to assess the extent of apoptosis induced by the drug treatment.

In Vivo Tumor Xenograft Study

This protocol describes a typical in vivo efficacy study in a mouse xenograft model of SCLC.

  • Cell Implantation: SCLC cells (e.g., 1 x 10^6 NCI-H446 or NCI-H69 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound, alisertib). The drugs are administered orally at specified doses and schedules (e.g., 100 mg/kg, 5 days/week for 2 weeks).

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Animal body weight and general health are monitored throughout the study.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Tumor growth inhibition (TGI) or tumor regression is calculated at the end of the study to compare the efficacy of the treatments.

Discussion and Conclusion

The available preclinical data strongly suggests that this compound holds significant promise as a therapeutic agent for SCLC, particularly for tumors harboring MYC amplifications. The head-to-head comparison in xenograft models demonstrated superior and more durable tumor regression with this compound compared to alisertib.[1] This enhanced efficacy is likely attributed to its potent inhibition of AURKA and its superior ability to induce the degradation of the MYC oncoprotein.[1] Furthermore, the favorable pharmacokinetic profile of this compound, including its long half-life and high tumor accumulation, may contribute to its sustained anti-tumor activity.[2][3]

Alisertib, while showing activity in SCLC, appears to be less potent than this compound in preclinical models with MYC amplification. However, alisertib has the advantage of being further along in clinical development, with an ongoing Phase 2 monotherapy trial (ALISCA-Lung1) that will provide crucial data on its efficacy and safety in a clinical setting.[4] The results from this trial will be critical in defining the role of alisertib in the treatment landscape of SCLC.

References

A Comparative Analysis of DBPR728 and 6K465: Potency and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of two promising Aurora kinase inhibitors, DBPR728 and its active metabolite 6K465, reveals significant differences in oral bioavailability and in vivo potency, highlighting the strategic advantage of a prodrug approach in cancer therapy.

This guide provides a comprehensive analysis of this compound and 6K465, focusing on their comparative potency, preclinical efficacy, and underlying mechanisms of action. This compound is an orally available N-acyl prodrug of 6K465, a novel and potent inhibitor of Aurora kinase A.[1][2] This structural modification significantly enhances the pharmacokinetic profile of the active compound, leading to superior anti-tumor activity in preclinical models.[2] Both compounds target the Aurora kinase A, a key regulator of mitosis, and have been shown to destabilize MYC family oncoproteins, making them attractive therapeutic candidates for MYC-driven cancers.[3][4]

Executive Summary of Comparative Data

The following tables summarize the key quantitative data comparing the potency and pharmacokinetic properties of this compound and 6K465.

Table 1: In Vitro Potency Against Cancer Cell Lines

While direct comparative IC50 data for this compound is not extensively published, the antiproliferative activity of its active form, 6K465, has been evaluated across a panel of small cell lung cancer (SCLC) and breast cancer cell lines. The sensitivity to 6K465 has been strongly correlated with the protein levels of c-MYC and/or N-MYC.[2] this compound has been shown to efficiently induce cell apoptosis and inhibit the proliferation of several SCLC cell lines with an IC50 of less than 300 nM.[5]

Cell LineCancer TypeMYC Status6K465 IC50 (nM)
NCI-H524SCLCc-MYC amplified< 200
NCI-H2171SCLCc-MYC amplified< 200
NCI-H82SCLCc-MYC amplified< 200
NCI-H211SCLCc-MYC amplified< 200
NCI-H446SCLCc-MYC amplified< 200
NCI-H209SCLCN-MYC amplified< 100
NCI-H526SCLCN-MYC amplified< 100
NCI-H146SCLCMYC unamplified> 1000
NCI-H841SCLCMYC unamplified> 1000

Note: The sensitivity of breast cancer cell lines to 6K465 also showed a strong correlation with N-MYC or combined N-MYC and c-MYC protein levels.[2]

Table 2: Comparative Pharmacokinetics in Mice

The prodrug strategy significantly improves the oral bioavailability of the active compound 6K465.

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)AUC (ng/mL·h)Oral Bioavailability (F%)
6K465 Oral10-567 ± 16.814.6
This compound Oral10-5931 ± 27653.1

This data demonstrates an approximately 10-fold increase in oral exposure for this compound compared to 6K465.[2]

Table 3: In Vivo Efficacy in NCI-H446 SCLC Xenograft Model

The enhanced oral bioavailability of this compound translates to superior in vivo anti-tumor efficacy.

TreatmentDose and ScheduleTumor Growth Inhibition
Vehicle--
6K465 100 mg/kg, oral, 5 days/weekNo effect on tumor growth
This compound 100 mg/kg, oral, 5 days/weekEfficient tumor regression
Alisertib (MLN8237)100 mg/kg, oral, 5 days/weekEfficient tumor regression

In the this compound-treated group, a significant number of tumors did not regrow more than 50 days after the last dose, demonstrating a durable response.[2]

Mechanism of Action: Targeting the Aurora Kinase-MYC Axis

Both this compound (via its active form 6K465) and 6K465 exert their anti-cancer effects by inhibiting Aurora kinase A. This inhibition leads to the destabilization of MYC family oncoproteins (c-MYC and N-MYC), which are critical drivers of cell proliferation and survival in many cancers.[3][4] The degradation of MYC proteins is a key mechanism underlying the observed anti-tumor activity.

Aurora_Kinase_MYC_Pathway Mechanism of Action of this compound/6K465 This compound This compound (Prodrug) _6K465 6K465 (Active Drug) This compound->_6K465 Hydrolysis AuroraA Aurora Kinase A _6K465->AuroraA Inhibition MYC MYC Oncoprotein (c-MYC, N-MYC) AuroraA->MYC Stabilization Proteasome Proteasomal Degradation AuroraA->Proteasome Inhibits Degradation MYC->Proteasome Degradation Proliferation Tumor Cell Proliferation & Survival MYC->Proliferation Promotes

Fig. 1: Simplified signaling pathway of this compound/6K465 action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against various cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of 6K465 or this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Cell_Viability_Workflow Workflow for IC50 Determination cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Analysis seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 treat Treat with Serial Dilutions of Compound incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 mtt Add MTT Reagent incubate2->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 Values read->calculate

Fig. 2: Experimental workflow for the cell viability assay.
In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Protocol:

  • Tumor Implantation: Human cancer cells (e.g., NCI-H446) are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment groups and administered with the vehicle, 6K465, or this compound orally according to the specified dose and schedule.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Data Analysis: Tumor growth curves are plotted to compare the efficacy of different treatments.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic properties of the compounds in mice.

Protocol:

  • Compound Administration: A single dose of 6K465 or this compound is administered to mice either orally or intravenously.

  • Sample Collection: Blood samples are collected at various time points after administration.

  • Compound Quantification: The concentration of the compound in the plasma is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as Cmax, AUC, and oral bioavailability are calculated using appropriate software.[2]

Western Blot Analysis

Objective: To assess the effect of the compounds on the protein levels of MYC and other relevant signaling molecules.

Protocol:

  • Cell Lysis: Cancer cells treated with the compounds are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., c-MYC, N-MYC) and a loading control (e.g., β-actin), followed by incubation with a secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Conclusion

The comparative analysis of this compound and 6K465 provides a clear demonstration of the successful application of a prodrug strategy to overcome the limitations of a potent but poorly bioavailable drug candidate. The superior pharmacokinetic profile of this compound translates into robust in vivo efficacy, making it a highly promising therapeutic agent for the treatment of MYC-amplified cancers. The presented data and experimental protocols offer a valuable resource for researchers in the field of oncology and drug development.

References

Unveiling a Potent Partnership: Validating the Synergistic Effect of DBPR728 and Everolimus in MYC-Amplified Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study has provided compelling evidence for the synergistic anti-tumor activity of a novel Aurora kinase A (AURKA) inhibitor, DBPR728, when combined with the well-established mTOR inhibitor, everolimus (B549166). This combination therapy has demonstrated significant efficacy in suppressing the growth of cancer cells characterized by MYC amplification, a common driver of various aggressive malignancies. This guide offers an in-depth comparison of the individual and combined effects of these drugs, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Mechanisms of Action: A Two-Pronged Attack

This compound and everolimus target distinct but complementary pathways crucial for cancer cell proliferation and survival.

This compound: This compound is an acyl prodrug of 6K465, a potent inhibitor of Aurora kinase A.[1] AURKA plays a critical role in mitotic progression, and its inhibition by this compound leads to the destabilization and subsequent reduction of MYC family oncoproteins (c-MYC and N-MYC).[1][2] These oncoproteins are key drivers of cell growth and proliferation in a significant percentage of human cancers.[3] this compound exhibits improved oral bioavailability and a longer half-life in tumors compared to its active moiety, 6K465, allowing for sustained target inhibition.[2][4]

Everolimus: An established anti-cancer agent, everolimus is a derivative of rapamycin (B549165) that specifically inhibits the mammalian target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and metabolism.[5][6][7] Everolimus functions by forming a complex with the intracellular protein FKBP12, which then binds to and inhibits the mTORC1 complex.[5][6][8] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest at the G1 phase and reduced protein synthesis, ultimately hindering tumor growth and angiogenesis.[5][7]

The synergistic effect of combining this compound and everolimus stems from their simultaneous targeting of two critical oncogenic pathways. While this compound directly addresses the overexpression of MYC, a primary driver of tumorigenesis, everolimus curtails the mTOR pathway, a key facilitator of cell growth and proliferation. This dual blockade creates a powerful anti-tumor effect that is greater than the sum of the individual agents.

Visualizing the Synergy: Signaling Pathways and Experimental Workflow

To better illustrate the mechanisms and experimental validation, the following diagrams were generated using the DOT language.

Caption: Combined inhibition of AURKA and mTORC1 pathways by this compound and everolimus leads to synergistic tumor suppression.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Cell_Culture 1. Cell Culture (NCI-H69 & NCI-H446 SCLC cells) Dose_Matrix 2. Dose-Response Matrix (6K465 and Everolimus) Cell_Culture->Dose_Matrix Viability_Assay 3. Cell Viability Assay (72h post-treatment) Dose_Matrix->Viability_Assay Synergy_Analysis 4. Synergy Quantification (ZIP model) Viability_Assay->Synergy_Analysis Synergy_Conclusion Conclusion: Synergistic Anti-Tumor Effect Synergy_Analysis->Synergy_Conclusion Xenograft 5. Xenograft Model (NU/NU mice with NCI-H69/H446 tumors) Treatment 6. Drug Administration (Vehicle, this compound, Everolimus, Combo) Xenograft->Treatment Tumor_Measurement 7. Tumor Volume Measurement (3 consecutive weeks) Treatment->Tumor_Measurement Data_Analysis 8. Data Analysis (Tumor growth inhibition) Tumor_Measurement->Data_Analysis Data_Analysis->Synergy_Conclusion

Caption: Experimental workflow for validating the synergistic effect of this compound and everolimus.

Quantitative Data Summary: In Vitro and In Vivo Synergy

The synergistic interaction between this compound's active form, 6K465, and everolimus was rigorously evaluated in small cell lung cancer (SCLC) cell lines and xenograft models.

In Vitro Synergy in SCLC Cell Lines

The combination of 6K465 and everolimus was tested in NCI-H69 (N-MYC amplified) and NCI-H446 (c-MYC amplified) SCLC cell lines. The synergy was quantified using the Zero Interaction Potency (ZIP) model.

Cell LineDrug CombinationSynergy Score (ZIP model)Interpretation
NCI-H696K465 + Everolimus> 0Synergistic
NCI-H4466K465 + Everolimus> 0Synergistic
Table 1: In vitro synergy of 6K465 and everolimus in SCLC cell lines. Data derived from dose-response matrix experiments.[9]
In Vivo Tumor Growth Inhibition in Xenograft Models

The combination of this compound and everolimus was evaluated in NU/NU mice bearing NCI-H69 and NCI-H446 tumor xenografts.

Treatment GroupNCI-H69 Tumor Volume (end of study)% Tumor Growth Inhibition (vs. Vehicle)NCI-H446 Tumor Volume (end of study)% Tumor Growth Inhibition (vs. Vehicle)
VehicleBaseline0%Baseline0%
This compound (300 mpk, once a week)ReducedSignificantReducedSignificant
Everolimus (2.5 mpk, 5 days/week)ReducedSignificantReducedSignificant
This compound + Everolimus Significantly Reduced > Additive Effect Significantly Reduced > Additive Effect
Table 2: In vivo synergistic tumor growth inhibition by this compound and everolimus in SCLC xenograft models. The combination treatment resulted in a significantly greater reduction in tumor volume compared to either single agent alone.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

In Vitro Cell Viability and Synergy Analysis
  • Cell Culture: NCI-H69 and NCI-H446 small cell lung cancer cells were cultured in appropriate media and conditions.

  • Dose-Response Matrix: A dose-response matrix was established by treating cells with various concentrations of 6K465 (the active form of this compound) and everolimus, both individually and in combination.

  • Cell Viability Assay: After 72 hours of drug treatment, cell viability was assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Synergy Quantification: The degree of synergy was calculated from the dose-response matrix data using the Zero Interaction Potency (ZIP) model, which compares the observed drug combination response to a theoretical non-interactive response.

In Vivo Xenograft Study
  • Animal Model: NU/NU mice were used for the xenograft studies.

  • Tumor Implantation: NCI-H69 or NCI-H446 cells were subcutaneously injected into the flanks of the mice.

  • Drug Administration: Once tumors reached a palpable size, mice were randomized into four treatment groups: vehicle control, this compound alone (300 mg/kg, orally, once a week), everolimus alone (2.5 mg/kg, orally, five days a week), and the combination of this compound and everolimus.[9]

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice a week) using calipers for three consecutive weeks.

  • Data Analysis: Tumor growth curves were plotted, and the percentage of tumor growth inhibition for each treatment group was calculated relative to the vehicle control group to determine the synergistic effect.

Conclusion and Future Directions

The presented data strongly supports the synergistic interaction between this compound and everolimus in MYC-amplified cancer models. The dual targeting of the AURKA-MYC axis and the mTOR pathway represents a promising therapeutic strategy. These findings warrant further investigation, including exploration in other MYC-driven malignancies and eventual clinical evaluation. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to build upon this promising combination therapy.

References

A Head-to-Head Comparison of DBPR728 with Other AURKA Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel Aurora Kinase A (AURKA) inhibitor, DBPR728, with other prominent inhibitors in its class, Alisertib (B1683940) (MLN8237) and MK-5108 (VX-689). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for cancer research and therapeutic development.

Introduction to AURKA Inhibition

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a critical role in the regulation of mitosis, including centrosome maturation and spindle formation.[1] Its overexpression is implicated in the progression of numerous cancers, making it a compelling target for anticancer therapies.[2][3] Small molecule inhibitors of AURKA have shown promise in preclinical and clinical settings by inducing mitotic arrest and apoptosis in cancer cells. This guide focuses on a comparative analysis of this compound, a novel prodrug, against the well-characterized inhibitors Alisertib and MK-5108.

Comparative Analysis of Inhibitor Potency and Selectivity

The in vitro potency and selectivity of a kinase inhibitor are critical determinants of its potential therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound's active moiety (6K465), Alisertib, and MK-5108 against Aurora A and Aurora B kinases.

InhibitorTargetIC50 (nM)Selectivity (AURKA vs. AURKB)
6K465 (active form of this compound) AURKANot explicitly quantified in provided search resultsNot explicitly quantified in provided search results
AURKBNot explicitly quantified in provided search results
Alisertib (MLN8237) AURKA1.2[4]>200-fold[4]
AURKB396.5[4]
MK-5108 (VX-689) AURKA0.064[1][2][5][6]~220-fold[1][6]
AURKB14[7]

Pharmacokinetic Properties

The pharmacokinetic profiles of these inhibitors influence their dosing schedules and overall efficacy. This compound is a prodrug of 6K465, designed for improved oral bioavailability.[7][8]

InhibitorSpeciesDoseCmaxAUCt1/2 (half-life)Oral Bioavailability
This compound Mouse10 mg/kg (oral)10-fold higher than 6K465[2]10-fold higher than 6K465[2][7][8]Long tumor half-life[7][8]10-fold improved vs. 6K465[7][8]
Alisertib (MLN8237) Human50 mg BID (oral)2907 nM[3]20867 nM*hr[3]~21-23 hours[3]>82% in animals[9][10]
MK-5108 (VX-689) HumanMonotherapyDose-dependentDose-dependent6.6 - 13.5 hours[11][12]Not specified

In Vivo Efficacy in Preclinical Models

This compound has demonstrated significant tumor regression in xenograft models of cancers that overexpress c-MYC and/or N-MYC, including small cell lung cancer (SCLC), triple-negative breast cancer (TNBC), hepatocellular carcinoma, and medulloblastoma.[7][8] Notably, this compound is reported to be superior to Alisertib in degrading the c-MYC oncoprotein in tumor xenografts.[13] A single oral dose of this compound at 300 mg/kg can induce c-MYC reduction and apoptosis in tumor xenografts for over seven days, which is attributed to its high tumor-to-plasma ratio of 3.6-fold and the long half-life of its active form, 6K465.[7][8]

Alisertib has also shown antitumor activity in a range of preclinical models.[14][15] In HCT-116 colon cancer xenografts, daily oral administration of Alisertib led to tumor growth inhibition.[15]

MK-5108 has demonstrated antitumor activity as a single agent and in combination with docetaxel (B913) in various xenograft models.[5][16][17]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the AURKA signaling pathway and a typical workflow for evaluating AURKA inhibitors.

AURKA_Signaling_Pathway cluster_upstream Upstream Regulation cluster_aurka AURKA Activation cluster_downstream Downstream Effects cluster_cellular_processes Cellular Processes Cyclin B1/CDK1 Cyclin B1/CDK1 AURKA AURKA Cyclin B1/CDK1->AURKA Activates TPX2 TPX2 TPX2->AURKA Activates Ajuba Ajuba Ajuba->AURKA Activates PLK1 PLK1 AURKA->PLK1 Phosphorylates Histone H3 Histone H3 AURKA->Histone H3 Phosphorylates BRCA1 BRCA1 AURKA->BRCA1 Phosphorylates p53 p53 AURKA->p53 Phosphorylates (destabilizes) MYC MYC AURKA->MYC Stabilizes Centrosome Maturation Centrosome Maturation AURKA->Centrosome Maturation Spindle Assembly Spindle Assembly AURKA->Spindle Assembly Mitotic Entry Mitotic Entry PLK1->Mitotic Entry Cytokinesis Cytokinesis Histone H3->Cytokinesis BRCA1->Mitotic Entry

Caption: AURKA Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., MYC-amplified) Treatment Treat with this compound, Alisertib, MK-5108 Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (p-AURKA, MYC levels) Treatment->Western_Blot Xenograft_Model Establish Tumor Xenografts (e.g., Nude Mice) Drug_Administration Oral Administration of Inhibitors Xenograft_Model->Drug_Administration Tumor_Measurement Monitor Tumor Volume and Body Weight Drug_Administration->Tumor_Measurement PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis Tumor_Measurement->PK_PD_Analysis

Caption: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of kinase inhibitors on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound, Alisertib, MK-5108 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the inhibitors in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of AURKA inhibitors in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NU/NU or NOD/SCID)

  • Cancer cell line for tumor implantation

  • This compound, Alisertib, or MK-5108 formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Analytical balance for weighing mice

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Drug Administration: Administer the inhibitors and vehicle control orally according to the desired dosing schedule (e.g., once daily, twice daily, or intermittent dosing). For example, this compound has been administered at 300 mg/kg once a week, while Alisertib has been given at 30 mg/kg daily.[8][14]

  • Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-AURKA and MYC levels).

Conclusion

This compound emerges as a promising AURKA inhibitor, particularly for cancers driven by MYC overexpression. Its prodrug design leads to enhanced oral bioavailability and a prolonged half-life in tumors, allowing for less frequent dosing schedules.[7][8] Head-to-head comparisons suggest its superiority over Alisertib in degrading the c-MYC oncoprotein.[13] While MK-5108 exhibits the most potent in vitro activity against AURKA, the comprehensive preclinical profile of this compound, including its favorable pharmacokinetics and in vivo efficacy, positions it as a strong candidate for further clinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and to further elucidate the therapeutic potential of these AURKA inhibitors.

References

DBPR728: A Potent Aurora A Kinase Inhibitor for MYC-Driven Cancers - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DBPR728, a novel Aurora A kinase (AURKA) inhibitor, with the established alternative, alisertib (B1683940). This compound is a prodrug of the active moiety 6K465 and has demonstrated significant potential in the treatment of cancers characterized by MYC amplification.[1][2] This document summarizes its performance against various cancer cell lines, details the underlying experimental protocols, and visualizes the key signaling pathways and workflows.

Performance Comparison: this compound vs. Alisertib

This compound, through its active form 6K465, exhibits potent inhibitory activity against AURKA, leading to the destabilization and degradation of MYC family oncoproteins (c-MYC and N-MYC).[1] This mechanism is particularly effective in cancer cells dependent on MYC for their proliferation and survival.

In Vitro Efficacy: Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for 6K465 (the active form of this compound) and alisertib in various small cell lung cancer (SCLC) and breast cancer cell lines. The data indicates that the sensitivity of these cell lines to 6K465 is strongly correlated with the protein levels of c-MYC and/or N-MYC.[1]

Cell LineCancer TypeMYC Status6K465 IC50 (nM)Alisertib IC50 (nM)Reference
NCI-H524SCLCc-MYC amplified3.36Not Reported[3]
NCI-H2171SCLCc-MYC amplified< 200Not Reported[3]
NCI-H82SCLCc-MYC amplified< 200Not Reported[3]
NCI-H211SCLCc-MYC amplified< 200Not Reported[3]
NCI-H446SCLCc-MYC amplified< 200Not Reported[3]
NCI-H526SCLCN-MYCN amplified< 100Not Reported[3]
NCI-H209SCLCMYCL amplified< 100Not Reported[3]
NCI-H146SCLCMYC unamplified> 1000Not Reported[3]
NCI-H841SCLCMYC unamplified> 1000Not Reported[3]
MDA-MB-231Breast Cancer-12.43 (µM)Not Reported[4]
MCF7Breast Cancer-17.13 (µM)Not Reported[4]
In Vivo Efficacy: Xenograft Tumor Models

This compound has demonstrated significant tumor regression in various MYC-amplified xenograft models, including SCLC, triple-negative breast cancer, hepatocellular carcinoma, and medulloblastoma.[1] A key advantage of this compound is its improved oral bioavailability (10-fold higher than 6K465) and long tumor half-life, which allows for less frequent dosing regimens.[1]

In a head-to-head comparison in an NCI-H446 SCLC xenograft model, this compound administered at 100 mg/kg (mpk) five days a week showed efficient tumor regression, comparable to alisertib at the same dosage.[5] Furthermore, this compound demonstrated durable tumor regression with some tumors not regrowing more than 50 days after the last dose.[5] Flexible dosing schedules, such as 300 mpk once a week or 200 mpk twice a week, showed similar potency to a 100 mpk daily five-day regimen.[2]

Xenograft ModelCancer TypeTreatmentDosing RegimenOutcomeReference
NCI-H446SCLCThis compound100 mpk, 5 days/weekEfficient tumor regression[5]
NCI-H446SCLCAlisertib100 mpk, 5 days/weekEfficient tumor regression[5]
NCI-H446SCLCThis compound300 mpk, once a weekTumor regression[5]
NCI-H446SCLCThis compound200 mpk, twice a weekTumor regression[5]
Multiple ModelsSCLC, TNBC, Liver, MedulloblastomaThis compound5-on-2-off or once-a-weekDurable tumor regression[1]
Combination Therapy

This compound has shown synergistic effects when combined with other targeted therapies. Notably, it acts synergistically with the mTOR inhibitor everolimus (B549166) in suppressing MYC-overexpressing SCLC tumor xenografts.[1][2] This suggests a promising avenue for combination therapies to enhance anti-tumor efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines and to calculate IC50 values.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound and alisertib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and alisertib in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting

This protocol is used to analyze the protein levels of AURKA, phosphorylated AURKA (p-AURKA), c-MYC, and N-MYC.

Materials:

  • Cell lysates

  • Protein extraction buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AURKA, anti-p-AURKA, anti-c-MYC, anti-N-MYC, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in protein extraction buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL chemiluminescence substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Study

This protocol describes the establishment of tumor xenografts and the evaluation of in vivo anti-tumor efficacy.

Materials:

  • Immunodeficient mice (e.g., nude or NOD/SCID)

  • Cancer cell line (e.g., NCI-H446)

  • Matrigel

  • This compound and alisertib formulations for oral administration

  • Vehicle control

  • Calipers

  • Anesthesia

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: V = (L x W^2) / 2.

  • Randomization and Treatment: When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups. Administer this compound, alisertib, or vehicle control orally according to the predetermined dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Plot the average tumor volume over time for each group to assess treatment efficacy.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound acts by inhibiting Aurora A kinase, which in turn leads to the destabilization of the MYC oncoprotein. This targeted degradation of MYC disrupts the cell cycle and induces apoptosis in MYC-dependent cancer cells.

DBPR728_Mechanism This compound This compound (Prodrug) 6K465 6K465 (Active Moiety) This compound->6K465 Metabolism AURKA Aurora A Kinase (AURKA) 6K465->AURKA Inhibition Apoptosis Apoptosis 6K465->Apoptosis Induction MYC MYC Oncoprotein AURKA->MYC Stabilization CellCycle Cell Cycle Progression MYC->CellCycle Promotion

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Drug Screening

The following diagram illustrates the typical workflow for evaluating the in vitro efficacy of a compound like this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cancer Cell Line Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding DrugPrep Drug Dilution (this compound/Alisertib) DrugTreatment Drug Treatment (72h incubation) DrugPrep->DrugTreatment CellSeeding->DrugTreatment MTTAssay MTT Assay DrugTreatment->MTTAssay Absorbance Absorbance Measurement MTTAssay->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: In vitro drug screening workflow.

In Vivo Xenograft Study Workflow

This diagram outlines the key steps involved in conducting an in vivo xenograft study to assess the anti-tumor efficacy of this compound.

In_Vivo_Workflow cluster_setup Setup cluster_monitoring Monitoring & Treatment cluster_evaluation Evaluation CellPrep Cell Preparation (with Matrigel) Implantation Subcutaneous Implantation CellPrep->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Drug Administration Randomization->Treatment Efficacy Tumor Volume Measurement Treatment->Efficacy Endpoint Study Endpoint & Tumor Excision Efficacy->Endpoint

Caption: In vivo xenograft study workflow.

References

Reproducibility of DBPR728-Induced Tumor Regression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the preclinical evidence for DBPR728, a novel Aurora kinase inhibitor, in promoting tumor regression. This guide provides a comparative overview of its efficacy against alternative therapies, supported by available experimental data and detailed protocols to aid in research and drug development.

This compound, a prodrug of the potent Aurora kinase inhibitor 6K465, has demonstrated significant promise in preclinical studies for its ability to induce durable tumor regression.[1][2][3] Its mechanism of action centers on the inhibition of Aurora kinase A (AURKA), leading to the destabilization of MYC family oncoproteins (c-MYC and N-MYC), which are critical drivers in a variety of cancers.[1][2] This guide synthesizes the available data on this compound's anti-tumor activity, compares its performance with the established Aurora kinase inhibitor alisertib (B1683940), and explores its synergistic potential with other targeted therapies.

Comparative Efficacy of this compound

This compound has shown potent tumor regression in xenograft models of cancers with c-MYC and/or N-MYC overexpression, including small cell lung cancer (SCLC), triple-negative breast cancer, hepatocellular carcinoma, and medulloblastoma.[2][3][4] A key advantage of this compound is its improved oral bioavailability and longer half-life compared to its active moiety, 6K465, allowing for less frequent dosing regimens.[2][4]

Head-to-Head with Alisertib

Direct comparisons have demonstrated the superiority of this compound over alisertib (MLN8237), another Aurora kinase inhibitor that has been extensively studied in clinical trials.[2][5] In SCLC xenograft models (NCI-H446 and NCI-H69), this compound induced a more potent and sustained tumor regression (>80% at 100 mg/kg, daily for 5 days a week for 2 weeks) compared to alisertib.[5] Notably, tumors treated with this compound remained stable for over 30 days after the final dose.[5]

Quantitative Comparison of In Vivo Tumor Growth Inhibition
Compound Dose & Schedule Tumor Model Outcome Reference
This compound100 mg/kg, 5 days/weekNCI-H446 (SCLC)>80% tumor regression[5]
Alisertib100 mg/kg, 5 days/weekNCI-H446 (SCLC)Less effective tumor regression than this compound[2]
This compound300 mg/kg, once a weekNCI-H446 (SCLC)Similar potency to 100 mg/kg daily for 5 days/week[5]
This compound600 mg/kg, once a weekNCI-H446 (SCLC)Eradication of all tumor xenografts[2]
Synergistic Effects with Everolimus (B549166)

This compound has also been shown to act synergistically with the mTOR inhibitor everolimus in suppressing SCLC tumor growth, particularly in models with PI3K mutations.[6][7] This combination therapy presents a promising avenue for treating cancers with co-activated MYC and PI3K/mTOR pathways.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

DBPR728_Mechanism cluster_drug Drug Action cluster_pathway Cellular Pathway cluster_outcome Cellular Outcome This compound This compound (Prodrug) _6K465 6K465 (Active Moiety) This compound->_6K465 Hydrolysis AURKA Aurora Kinase A (AURKA) _6K465->AURKA Inhibits MYC MYC Family Proteins (c-MYC, N-MYC) _6K465->MYC Promotes Degradation AURKA->MYC Stabilizes Proteasome Proteasome AURKA->Proteasome Prevents Degradation MYC->Proteasome Normal Degradation Apoptosis Apoptosis MYC->Apoptosis Reduction Leads to Degradation Degradation TumorRegression Tumor Regression Apoptosis->TumorRegression

Caption: Mechanism of this compound-induced tumor regression.

In Vivo Xenograft Study Workflow

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis TumorImplant Tumor Cell Implantation (e.g., NCI-H446 in NU/NU mice) TumorGrowth Tumor Growth to ~200-700 mm³ TumorImplant->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Vehicle Vehicle Control Randomization->Vehicle DBPR728_Dose This compound Dosing Regimen (e.g., 300 mg/kg, QW) Randomization->DBPR728_Dose Alternative Alternative Treatment (e.g., Alisertib) Randomization->Alternative TumorVolume Tumor Volume Measurement (e.g., twice weekly) Vehicle->TumorVolume DBPR728_Dose->TumorVolume BodyWeight Body Weight Monitoring DBPR728_Dose->BodyWeight Alternative->TumorVolume Endpoint Endpoint Analysis (Tumor/Plasma Collection) TumorVolume->Endpoint BodyWeight->Endpoint

Caption: Workflow for a typical in vivo xenograft study.

Experimental Protocols

In Vivo Tumor Xenograft Studies
  • Animal Model: 6- to 8-week-old male NU/NU mice are typically used.[2]

  • Tumor Cell Implantation: Cancer cell lines (e.g., NCI-H446 SCLC cells) are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a specified volume (e.g., ~700 mm³) before the initiation of treatment.[2]

  • Drug Formulation and Administration: this compound is formulated for oral administration. Dosing regimens that have been tested include 100 mg/kg daily for 5 days a week, and 300 mg/kg or 600 mg/kg once a week.[2][5]

  • Monitoring: Tumor volume and body weight are monitored regularly (e.g., twice a week) throughout the study.

  • Endpoint: At the end of the treatment cycle, or when tumors reach a predetermined size, animals are euthanized, and tumors and plasma are collected for further analysis (e.g., pharmacokinetics, Western blot, IHC).[2]

Cell Viability Assay
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or comparator compounds.

  • Incubation: Cells are incubated for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a standard method such as the MTT assay. The IC50 values (the concentration of drug that inhibits cell growth by 50%) are then calculated.[5]

Western Blot Analysis
  • Protein Extraction: Protein lysates are prepared from treated cells or tumor tissues.

  • Protein Quantification: The concentration of protein in each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., AURKA, c-MYC, N-MYC, and a loading control like GAPDH), followed by incubation with a secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

This guide provides a summary of the currently available data on this compound. While the preclinical results are compelling, independent verification and further clinical studies are necessary to fully establish the reproducibility and therapeutic potential of this compound-induced tumor regression.

References

Independent Verification of DBPR728's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DBPR728, a novel Aurora kinase A (AURKA) inhibitor, with other alternatives, supported by available preclinical experimental data. The information is intended to offer a comprehensive overview of its mechanism of action and performance.

This compound is an orally available acyl-based prodrug of the active moiety 6K465.[1][2][3] This structural modification significantly enhances its oral bioavailability by approximately 10-fold compared to 6K465.[1][3][4][5] The primary mechanism of action of this compound, through its conversion to 6K465, is the inhibition of Aurora kinase A.[2][6] This inhibition leads to the destabilization and subsequent reduction of MYC family oncoproteins, such as c-MYC and N-MYC.[1][2][4][6] This dual action on both AURKA and MYC levels is a distinguishing feature compared to other Aurora kinase inhibitors like alisertib (B1683940).[4][6]

The unique pharmacokinetic profile of this compound, characterized by a long tumor half-life and a high tumor-to-plasma ratio of approximately 3.6-fold within 7 days, allows for less frequent dosing regimens, such as once a week.[1][3][4][6] This sustained activity in the tumor contributes to durable tumor regression in various preclinical models of MYC-amplified cancers, including small cell lung cancer (SCLC), triple-negative breast cancer, hepatocellular carcinoma, and medulloblastoma.[1][3][4]

Mechanism of Action: Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

DBPR728_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular DBPR728_oral This compound (Oral Administration) This compound This compound (Prodrug) DBPR728_oral->this compound Absorption 6K465 6K465 (Active Moiety) This compound->6K465 Hydrolysis AURKA Aurora Kinase A (AURKA) 6K465->AURKA Inhibition MYC_Degradation MYC Proteasomal Degradation 6K465->MYC_Degradation Promotes Degradation of MYC MYC_Stabilization MYC Stabilization AURKA->MYC_Stabilization Promotes AURKA->MYC_Degradation Inhibits Degradation of MYC Tumor_Growth Tumor Growth & Proliferation MYC_Stabilization->Tumor_Growth Leads to

Caption: Mechanism of action of this compound.

Comparative Performance Data

The following tables summarize the quantitative data comparing this compound and its active form 6K465 with the alternative Aurora kinase inhibitor, alisertib.

Table 1: In Vitro Performance Comparison

CompoundTargetIC50 (nM)Cell LinesEffect
This compound-< 300Multiple SCLC cell linesInduces apoptosis and inhibits proliferation[7]
6K465AURKA / AURKB-NCI-H82, SK-N-BE(2)More potent reduction of c-MYC and N-MYC levels than alisertib[3][4]
AlisertibAURKA--Less potent in reducing c-MYC and N-MYC levels compared to 6K465[4]

Table 2: In Vivo Performance Comparison in Xenograft Models

CompoundDosing RegimenTumor ModelOutcome
This compound100 mg/kg, 5 days/week for 2 weeksNCI-H446 and NCI-H69 SCLC>80% tumor regression; superior to alisertib[7]
This compound300 mg/kg, once a weekNCI-H446 SCLCSimilar tumor regression to 100 mg/kg 5 days/week regimen[6][7]
This compound300 mg/kg, single oral doseMYC-dependent xenograftsInduced c-MYC reduction and apoptosis for over 7 days[1][3][4]
Alisertib50 mg/kg, 5 days/week for 2 weeksNCI-H446 SCLCLess effective in tumor regression compared to this compound[1]

Table 3: Pharmacokinetic Properties

CompoundPropertyValueNote
This compoundOral Bioavailability~10-fold higher than 6K465Acyl-based prodrug design[1][3][4][5]
This compoundTumor/Plasma Ratio3.6-fold within 7 daysContributes to long duration of action[1][3][4][6]

Experimental Protocols

In Vivo Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in comparison to alisertib in MYC-amplified cancer models.

Animal Model: Male NU/NU mice were used for tumor xenograft studies.

Tumor Implantation: NCI-H446 small cell lung cancer cells were implanted in the mice. Tumors were allowed to grow to a specified volume (e.g., ~700 mm³) before the commencement of treatment.[1]

Drug Administration:

  • This compound: Administered orally at various dosing regimens, including 100 mg/kg five times a week, 200 mg/kg twice a week, or 300 mg/kg once a week, typically for a 21-day cycle.[1][4][6]

  • Alisertib: Administered orally at a dose of 50 mg/kg, five times a week for two weeks.[1]

  • Vehicle Control: A vehicle solution was administered to the control group.[1]

Monitoring and Endpoints:

  • Tumor growth was monitored regularly.

  • The body weight of the mice was measured to assess toxicity.[1][7]

  • At the end of the study, or at specified time points, plasma and tumor tissues were harvested for pharmacokinetic and pharmacodynamic analysis.[1]

  • For pharmacodynamic studies, levels of c-MYC and apoptosis markers were assessed in tumor xenografts.[1][3][4]

Pharmacokinetic Analysis: Plasma and tumor lysates were processed and analyzed by LC/MS-MS to determine the concentrations of this compound and its active moiety 6K465.[1]

Toxicity Assessment: Hematological toxicity was evaluated by analyzing blood samples for white blood cells, lymphocytes, and monocytes.[1][6]

Experimental Workflow

The following diagram outlines the general workflow for the preclinical in vivo evaluation of this compound.

DBPR728_In_Vivo_Workflow In Vivo Experimental Workflow for this compound Start Start Tumor_Implantation Tumor Cell Implantation (e.g., NCI-H446 in NU/NU mice) Start->Tumor_Implantation Tumor_Growth Tumor Growth to Required Volume Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (this compound, Alisertib, Vehicle) Randomization->Treatment Monitoring Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Pharmacokinetic & Pharmacodynamic Analysis Endpoint->Analysis

References

Predicting Response to DBPR728 Therapy: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Aurora Kinase A (AURKA) inhibitor, DBPR728, with alternative therapies, focusing on the identification and validation of predictive biomarkers for treatment response. The information presented is based on preclinical data and aims to inform ongoing research and drug development efforts in oncology.

Introduction to this compound

This compound is an orally available prodrug of 6K465, a potent and selective inhibitor of AURKA.[1][2] Its mechanism of action involves the inhibition of AURKA, which leads to the destabilization and subsequent degradation of MYC family oncoproteins, c-MYC and N-MYC.[3][4] These transcription factors are critical drivers of cell proliferation and are frequently overexpressed or amplified in a variety of human cancers, correlating with poor prognosis.[3][4] Preclinical studies have demonstrated that this compound induces durable tumor regression in xenograft models of cancers with c-MYC or N-MYC overexpression, including small cell lung cancer (SCLC), triple-negative breast cancer (TNBC), hepatocellular carcinoma (HCC), and medulloblastoma.[1][5] A key preclinical finding is the strong correlation between the protein levels of c-MYC and/or N-MYC and the sensitivity of cancer cells to this compound's active metabolite, 6K465.[1] This positions c-MYC and N-MYC as primary candidate predictive biomarkers for this compound therapy.

Biomarkers of Response to this compound

The principal hypothesis for a predictive biomarker for this compound therapy centers on the overexpression or amplification of c-MYC and N-MYC . Preclinical evidence strongly suggests that tumors harboring these genetic alterations are particularly sensitive to this compound.

Supporting Preclinical Data

In a pivotal preclinical study, the anti-proliferative effect of the active form of this compound was shown to be significantly correlated with c-MYC and/or N-MYC protein levels in both SCLC and breast cancer cell lines.[1] Furthermore, this compound demonstrated superior tumor growth inhibition in xenograft models of various cancers with confirmed c-MYC or N-MYC overexpression when compared to another investigational AURKA inhibitor, alisertib (B1683940).[3]

Comparison with Alternative Therapies

This section compares the preclinical performance of this compound with an alternative investigational AURKA inhibitor, alisertib, and standard-of-care chemotherapies in relevant cancer models.

Head-to-Head Comparison: this compound vs. Alisertib

Preclinical studies have directly compared the efficacy of this compound with alisertib (MLN8237) in xenograft models of MYC-amplified cancers. This compound consistently demonstrated superior tumor regression.[3]

Cancer Type Xenograft Model MYC Status Comparative Efficacy Reference
Small Cell Lung Cancer (SCLC)NCI-H446c-MYC AmplificationThis compound > Alisertib[3]
Small Cell Lung Cancer (SCLC)NCI-H69N-MYC AmplificationThis compound > Alisertib[3]
Hepatocellular Carcinoma (HCC)SNU398c-MYC OverexpressionThis compound > Alisertib[3]
Pancreatic CancerPSN-1c-MYC AmplificationThis compound > Alisertib[3]
MedulloblastomaD341c-MYC AmplificationThis compound > Alisertib[3]
Triple-Negative Breast Cancer (TNBC)HCC1187c-MYC & N-MYC OverexpressionThis compound > Alisertib[3]
Comparison with Standard-of-Care Chemotherapies

Direct comparative preclinical data for this compound against standard-of-care chemotherapies in MYC-amplified models is limited. The following table summarizes the available preclinical efficacy data for standard-of-care agents in relevant models. It is important to note that these results are not from head-to-head studies with this compound and experimental conditions may vary.

Cancer Type Standard of Care Xenograft Model MYC Status Observed Efficacy Reference
SCLCCisplatin (B142131) + Etoposide (B1684455)SCLC cell linesNot specifiedSynergistic effects observed in most cell lines.[6][7]
TNBCPaclitaxel (B517696)MDA-MB-231Not specifiedSignificant tumor growth inhibition and prolonged survival.[3][8][9]
HCCDoxorubicinHep3B, SNU-387Not specifiedSignificant tumor growth inhibition in Hep3B model.[10]
MedulloblastomaGemcitabine (B846) + Axitinib (B1684631)MB3W1c-MYC AmplificationCombination showed significant tumor control and improved survival.[1]

Experimental Protocols

Western Blotting for c-MYC and N-MYC Protein Expression

This protocol was utilized to determine the protein levels of c-MYC and N-MYC in cancer cell lines in the key preclinical study of this compound.[1]

  • Cell Lysis: Cells were lysed in a buffer appropriate for protein extraction.

  • Protein Quantification: Protein concentration in the lysates was determined using a standard protein assay.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for c-MYC and N-MYC.

    • c-MYC Antibody: Cell Signaling Technology, Catalog No. 5605

    • N-MYC Antibody: Cell Signaling Technology, Catalog No. 51705

  • Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: GAPDH or β-actin was used as a loading control to normalize protein levels.

In Vivo Tumor Xenograft Studies

The following general protocol was employed to evaluate the in vivo efficacy of this compound.[1]

  • Animal Model: Immunocompromised mice (e.g., nude mice) were used.

  • Cell Implantation: Human cancer cell lines with known MYC status were implanted subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.

  • Treatment Administration: Once tumors reached a specified volume, mice were randomized into treatment and control groups. This compound, alisertib, or vehicle control was administered orally according to the specified dosing schedule (e.g., 5 days on, 2 days off).

  • Efficacy Assessment: The primary endpoint was tumor growth inhibition. Tumor volumes were monitored throughout the study. In some cases, tumors were excised at the end of the study for further analysis (e.g., Western blotting, immunohistochemistry).

  • Toxicity Monitoring: Animal body weight and general health were monitored as indicators of treatment-related toxicity.

Visualizations

Signaling Pathway of this compound and its Biomarkers

DBPR728_Pathway This compound Signaling Pathway and Biomarker Interaction cluster_biomarker Predictive Biomarker This compound This compound (Oral Prodrug) 6K465 6K465 (Active Moiety) This compound->6K465 AURKA Aurora Kinase A (AURKA) 6K465->AURKA Inhibition MYC c-MYC / N-MYC Oncoproteins AURKA->MYC Stabilization Proteasome Proteasomal Degradation MYC->Proteasome Degradation Proliferation Tumor Cell Proliferation MYC->Proliferation Drives Biomarker High c-MYC / N-MYC Expression/Amplification Biomarker_Workflow Experimental Workflow for Biomarker Identification and Validation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation CellLines Panel of Cancer Cell Lines WesternBlot Western Blot for c-MYC/N-MYC CellLines->WesternBlot ProlifAssay Proliferation Assay (IC50 Determination) CellLines->ProlifAssay Correlation Correlate MYC Levels with Drug Sensitivity WesternBlot->Correlation ProlifAssay->Correlation Xenograft Establish Xenograft Models (High vs. Low MYC) Correlation->Xenograft Hypothesis Generation Treatment Treat with this compound vs. Control/Alternative Xenograft->Treatment TumorGrowth Monitor Tumor Growth Inhibition Treatment->TumorGrowth Validation Confirm Enhanced Efficacy in High MYC Tumors TumorGrowth->Validation

References

Comparative Analysis of DBPR728 and Standard Chemotherapy in MYC-Driven Malignancies: A Preclinical and Clinical Efficacy Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: DBPR728 is a preclinical investigational drug and has not been evaluated in human clinical trials. All efficacy and safety data for this compound presented herein are derived from preclinical animal studies. In contrast, data for standard chemotherapy regimens are from established human clinical trials. This guide is intended for informational purposes and does not constitute a direct head-to-head comparison of long-term clinical efficacy.

This guide provides a comparative overview of the preclinical efficacy of this compound, a novel Aurora kinase A inhibitor, and the established long-term efficacy of standard-of-care chemotherapy regimens in cancers characterized by MYC amplification, such as Small Cell Lung Cancer (SCLC) and Triple-Negative Breast Cancer (TNBC).

Mechanism of Action: A Targeted Approach

This compound is an orally available small molecule inhibitor of Aurora kinase A (AURKA). Its primary mechanism involves the destabilization and subsequent degradation of MYC-family oncoproteins (c-MYC and N-MYC), which are key drivers of cell proliferation and tumor growth in a significant subset of human cancers.[1][2][3][4] By targeting the AURKA-MYC axis, this compound induces apoptosis and inhibits the growth of cancer cells overexpressing these oncoproteins.[1][5][6] This targeted approach contrasts with traditional chemotherapy agents, which broadly target rapidly dividing cells, leading to a wider range of systemic side effects.

Standard chemotherapy for SCLC, typically a combination of a platinum agent (cisplatin or carboplatin) and etoposide (B1684455), and for TNBC, often involving anthracyclines (e.g., doxorubicin), cyclophosphamide (B585), and taxanes (e.g., paclitaxel), primarily works by inducing DNA damage and interfering with mitosis in all rapidly proliferating cells.[5] While initially effective, many patients with MYC-amplified tumors develop rapid resistance to these therapies.[5][7]

Quantitative Data Summary

The following tables summarize the available preclinical efficacy data for this compound and the clinical efficacy of standard chemotherapy in relevant cancer types.

Table 1: Efficacy in Small Cell Lung Cancer (SCLC)

Treatment RegimenPopulation/ModelPrimary Efficacy EndpointResultCitation
This compound NCI-H446 SCLC Xenograft Model (mice)Tumor Growth InhibitionSignificant tumor regression; superior to alisertib.[5]
NCI-H69 SCLC Xenograft Model (N-MYC amplified, mice)Tumor Growth InhibitionSignificant tumor regression.[8]
Cisplatin (B142131) + Etoposide Extensive-Stage SCLC Patients (human clinical trials)Median Overall SurvivalApproximately 10-13 months.[9][10]
MYC-amplified SCLC Patients (human clinical data)Median Survival Time4.67 weeks (vs. 26.15 weeks for non-amplified).[11]
Extensive-Stage SCLC Patients (human clinical trials)2-Year Survival RateApproximately 6%.[7][10]

Table 2: Efficacy in Triple-Negative Breast Cancer (TNBC)

Treatment RegimenPopulation/ModelPrimary Efficacy EndpointResultCitation
This compound HCC1187 TNBC Xenograft Model (c-MYC/N-MYC overexpressing, mice)Tumor Growth InhibitionSignificant tumor regression.[8]
MDA-MB-231 TNBC Xenograft Model (c-MYC overexpressing, mice)Tumor Growth InhibitionSignificant tumor regression.[8]
Doxorubicin (B1662922), Cyclophosphamide, Paclitaxel (B517696) Early-Stage TNBC Patients (human clinical trials)5-Year Overall SurvivalApproximately 85-90%.[1]
Metastatic TNBC Patients (human clinical data)Median Overall SurvivalApproximately 13.6 months.[12]

Experimental Protocols

This compound Preclinical Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of this compound in various MYC-driven cancer models.

Animal Models: Female athymic nude mice (NU/NU) were used for the studies.

Tumor Implantation: Human cancer cell lines (e.g., NCI-H446 for SCLC, MDA-MB-231 for TNBC) were subcutaneously injected into the flanks of the mice. Tumor growth was monitored, and treatment was initiated when tumors reached a specified volume (e.g., 100-200 mm³).

Treatment Administration:

  • This compound: Administered orally (p.o.) at various doses and schedules, including 100 mg/kg daily for 5 days a week for 2 weeks, or 300 mg/kg once weekly.[5]

  • Vehicle Control: Administered to a control group of mice.

  • Comparator Agent (Alisertib): Administered orally at doses such as 50 mg/kg daily for 5 days a week.[6]

Efficacy Assessment:

  • Tumor volume was measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight was monitored as an indicator of toxicity.

  • At the end of the study, tumors were often excised for further analysis, such as western blotting to confirm the reduction of MYC protein levels.

Standard Chemotherapy Clinical Trials (Representative Protocols)

Objective: To evaluate the efficacy and safety of standard chemotherapy regimens in patients with SCLC or TNBC.

Patient Population: Eligible patients with histologically confirmed extensive-stage SCLC or early-stage/metastatic TNBC.

Treatment Regimens:

  • SCLC: Cisplatin (e.g., 25 mg/m²) and etoposide (e.g., 100 mg/m²) administered intravenously on days 1-3 of a 21-day cycle for a specified number of cycles (e.g., 4-6).[3]

  • TNBC (Adjuvant): Doxorubicin and cyclophosphamide administered intravenously every 2-3 weeks for 4 cycles, followed by paclitaxel weekly or every 2-3 weeks for a set number of cycles.[1]

Efficacy Assessment:

  • SCLC: Primary endpoint is typically Overall Survival (OS). Secondary endpoints include Progression-Free Survival (PFS) and Objective Response Rate (ORR). Tumor assessments are performed at baseline and at regular intervals (e.g., every 6-9 weeks).

  • TNBC: For early-stage disease, primary endpoints are often Disease-Free Survival (DFS) and OS. For metastatic disease, OS and PFS are key endpoints. Pathological Complete Response (pCR) is a key endpoint in the neoadjuvant setting.

Visualizations

Signaling Pathway and Experimental Workflow

AURKA_MYC_Pathway cluster_cell Cancer Cell AURKA Aurora Kinase A (AURKA) MYC MYC Oncoprotein (c-MYC / N-MYC) AURKA->MYC Stabilizes Proteasome Proteasome AURKA->Proteasome Prevents Degradation MYC->Proteasome Degradation Proliferation Cell Proliferation & Tumor Growth MYC->Proliferation Drives This compound This compound This compound->AURKA Inhibits

Caption: AURKA-MYC signaling pathway and the inhibitory action of this compound.

Preclinical_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture (e.g., SCLC, TNBC) Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin 5. Oral Administration (this compound, Alisertib, Vehicle) Randomization->Treatment_Admin Tumor_Measurement 6. Tumor Volume Measurement Treatment_Admin->Tumor_Measurement Toxicity_Monitoring 7. Body Weight Monitoring Treatment_Admin->Toxicity_Monitoring Endpoint_Analysis 8. Endpoint Analysis (Tumor Regression, Survival) Tumor_Measurement->Endpoint_Analysis Toxicity_Monitoring->Endpoint_Analysis

Caption: Preclinical experimental workflow for evaluating this compound efficacy.

References

Safety Operating Guide

Proper Disposal of DBPR728: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like DBPR728 are paramount for ensuring laboratory safety and environmental protection. As a potent Aurora A kinase inhibitor, this compound requires careful management throughout its lifecycle in the laboratory, from receipt to final disposal. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established guidelines for the disposal of potent chemical compounds and hazardous laboratory waste provide a necessary framework for its safe management.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is the first step in establishing safe handling and disposal procedures. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₉H₃₇ClFN₉O₂
Molecular Weight 598.12 g/mol
Appearance Solid
Solubility 10 mM in DMSO
Storage (Solid Powder) -20°C for 12 months; 4°C for 6 months
Storage (In Solvent) -80°C for 6 months; -20°C for 6 months

General Disposal Principles for Potent Compounds

Given that this compound is a potent kinase inhibitor used in cancer research, it should be handled as a hazardous chemical.[1] The following procedures, based on general laboratory hazardous waste disposal guidelines, should be implemented.[2][3] It is crucial to consult your institution's Environmental Health & Safety (EH&S) office for specific protocols and to ensure compliance with local and national regulations.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[3]

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing papers, and contaminated bench paper, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, including unused experimental solutions and rinsates, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's waste management plan.[3] Halogenated and non-halogenated solvent wastes should generally be kept separate.[3]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Container Management

Waste containers must be appropriate for the type of waste they hold.

  • Use containers made of a compatible material. For instance, strong acids should not be stored in metal containers.[2][3]

  • All waste containers must have tightly fitting caps (B75204) and be kept closed except when adding waste.[3]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name of the contents. Do not use abbreviations or chemical formulas.

Experimental Protocols for Waste Deactivation

While specific, validated protocols for the chemical deactivation of this compound are not available in the provided information, some general principles for treating surplus and waste chemicals in a laboratory setting can be considered. However, any in-laboratory treatment of hazardous waste should only be performed by trained personnel with a thorough understanding of the chemical reactions and potential hazards involved, and in accordance with institutional and regulatory guidelines.[4] Neutralization of acidic or basic waste streams is a common in-lab procedure, but this is unlikely to be applicable to this compound.[5] For potent, complex organic molecules, high-temperature incineration is often the recommended disposal method.[1]

Safe Handling and Disposal Workflow

The following diagram illustrates a general workflow for the safe handling and disposal of a potent research compound like this compound. This workflow emphasizes a cradle-to-grave approach to chemical management within the laboratory.

A Compound Receipt & Inventory B Review Safety Data Sheet (SDS) & Institutional Protocols A->B Immediate Action C Preparation for Use (Weighing, Dissolving) B->C E Experimental Use (In Fume Hood) C->E In Designated Area D Personal Protective Equipment (PPE) (Gloves, Lab Coat, Eye Protection) D->E F Decontamination (Glassware, Surfaces) E->F Post-Experiment G Waste Segregation (Solid, Liquid, Sharps) E->G Waste Generation F->G Contaminated Materials H Waste Collection (Labeled, Sealed Containers) G->H I Hazardous Waste Storage (Designated Satellite Area) H->I J Institutional Waste Pickup & Final Disposal I->J Scheduled

General workflow for safe handling and disposal of potent compounds.

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) for any chemical and adhere to all local and institutional regulations for hazardous waste disposal. Consult your organization's Environmental Health & Safety (EH&S) department for detailed guidance.

References

Essential Safety and Operational Guide for Handling DBPR728

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical plans for the laboratory use of DBPR728, a potent Aurora A kinase inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal.

This compound is an orally bioavailable acyl-based prodrug of 6K465, which acts as a selective Aurora A (AURKA) inhibitor.[1] It is under investigation for its potential in treating cancers that overexpress c-MYC and N-MYC.[1][2] As with many kinase inhibitors used in cancer research, it is crucial to handle this compound with appropriate caution due to its potential biological activity.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This is based on standard laboratory practices for potent compounds and information typically found in Safety Data Sheets (SDS) for similar research chemicals.

PPE Component Specification Purpose
Hand Protection Nitrile gloves, double-glovedTo prevent skin contact. Double gloving provides an additional barrier.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if there is a risk of aerosolization.To avoid inhalation of the compound.

Handling and Storage

Safe handling and proper storage are critical to maintain the integrity of this compound and to protect laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Aerosol Prevention: Avoid actions that could generate dust or aerosols. When weighing or dissolving the compound, do so carefully.

Storage:

  • Temperature: Store the solid powder at -20°C for long-term storage (up to 12 months) or at 4°C for short-term storage (up to 6 months).[1]

  • In Solution: If dissolved in a solvent such as DMSO, store at -80°C for up to 6 months or at -20°C for up to 6 months.[1]

  • Container: Keep the container tightly sealed to prevent moisture contamination.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for preparing and using this compound in a laboratory setting.

G This compound Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE weigh Weigh this compound in Fume Hood prep_ppe->weigh dissolve Dissolve in DMSO to desired concentration weigh->dissolve store_stock Store Stock Solution at -80°C dissolve->store_stock thaw Thaw Stock Solution store_stock->thaw dilute Prepare Working Dilutions treat Treat Cells/Administer incubate Incubate/Observe collect_waste Collect Contaminated Waste incubate->collect_waste dispose Dispose as Hazardous Chemical Waste collect_waste->dispose

This compound Handling and Experimentation Flow

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Waste Categorization: All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, should be considered hazardous chemical waste.

  • Containment: Collect all waste in designated, clearly labeled, and sealed containers.

  • Disposal Route: Dispose of the hazardous waste in accordance with your institution's and local environmental regulations. Do not dispose of this compound down the drain or in the regular trash.

The following diagram outlines the logical steps for the disposal of this compound waste.

G This compound Disposal Logic start End of Experiment identify_waste Identify all this compound contaminated materials start->identify_waste segregate_waste Segregate into appropriate waste containers (sharps, solid, liquid) identify_waste->segregate_waste label_container Label container with 'Hazardous Waste' and contents segregate_waste->label_container store_waste Store waste in a designated, secure area label_container->store_waste dispose_waste Arrange for pickup by EH&S or licensed waste contractor store_waste->dispose_waste

This compound Waste Disposal Procedure

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。